Koavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
156914-70-4 |
|---|---|
Molecular Formula |
C5H5ClN2OS |
Synonyms |
2-tert-Butyl-3,4-dimethylhexen-[2 and 3]-one-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Koavone for Researchers and Drug Development Professionals
Introduction
Koavone®, a registered trademark of International Flavors & Fragrances (IFF), is a synthetic fragrance ingredient prized for its complex woody and floral scent profile. Chemically identified as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, it is also known by the synonym (Z)-woody amylene.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this molecule. While primarily used in perfumery, a thorough understanding of its chemical characteristics is essential for its potential application or incidental discovery in other scientific domains.
Chemical Structure and Identification
The chemical structure of the principal isomer of this compound is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one. The presence of a Z-configured double bond is a key feature of its primary isomer.
Molecular Formula: C₁₂H₂₂O[1][3]
Molecular Weight: 182.30 g/mol [4][5]
IUPAC Name: (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one[6]
CAS Number: 81786-73-4 (for the Z-isomer)[6][7]
This compound is typically supplied as a mixture of isomers, including the (E)-isomer and other structural isomers.[2][4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[8] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 246.20 °C (estimated) | [1] |
| Flash Point | 86 °C (186.8 °F) | [1] |
| Specific Gravity | 0.861 - 0.870 @ 25 °C | [1] |
| Refractive Index | 1.453 - 1.461 @ 20 °C | [1] |
| Vapor Pressure | 0.111524 mmHg @ 23 °C | [3] |
| logP (o/w) | 3.774 (estimated) | [1] |
| Solubility | Soluble in alcohol, insoluble in water. | [1] |
Synthesis of this compound
Industrial Synthesis Overview
The industrial production of this compound primarily involves an aldol (B89426) condensation reaction. The key starting materials are pinacolone (B1678379) (3,3-dimethyl-2-butanone) and isoamylene derivatives. The reaction is typically carried out under basic conditions, for instance, using potassium tert-butoxide to facilitate the deprotonation of pinacolone, which then acts as a nucleophile.[4] This process results in a mixture of isomers, with 3,5,6,6-tetramethyl-4-methyleneheptan-2-one (B1622554) often being the main component, alongside the (E) and (Z)-isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one.[4]
Detailed Experimental Protocol (Hypothetical Laboratory Scale)
Reaction Scheme:
Caption: Aldol condensation pathway for this compound synthesis.
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Pinacolone: Pinacolone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of potassium tert-butoxide at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.
-
Addition of Isoamylene Derivative: The isoamylene derivative (e.g., a suitable electrophile like 2-methyl-2-butene (B146552) activated with a leaving group, 1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of isomers, is purified by fractional distillation under reduced pressure (e.g., 130–135°C at 80 mmHg) to isolate the desired fractions of this compound.[4] Further purification to separate the isomers can be achieved by preparative chromatography.[4]
Spectroscopic Data
Detailed experimental NMR spectra for this compound are not widely published. However, based on its chemical structure, the expected characteristic signals in its ¹H and ¹³C NMR spectra can be predicted.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | s | 3H | CH₃ (acetyl group) |
| ~1.0 - 2.0 | m | CH and CH₃ groups in the pentamethylheptene backbone | |
| ~5.0 - 5.5 | m | 1H | Vinylic proton |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~120 - 140 | C=C (alkene) |
| ~20 - 50 | Aliphatic carbons |
An NMR predictor tool is available for a more detailed theoretical spectrum.[1]
Biological Activity and Signaling Pathways
As a fragrance ingredient, this compound is primarily designed to be olfactively active and is not intended for therapeutic use. Consequently, there is a lack of published research on its specific biological activities or its interactions with cellular signaling pathways. Its use in consumer products is subject to safety assessments by regulatory bodies such as the International Fragrance Association (IFRA).
Experimental Workflows
The following diagram illustrates a typical workflow for the quality control and analysis of synthesized this compound.
Caption: Quality control workflow for this compound.
This compound, or (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, is a well-established synthetic fragrance ingredient with a characteristic woody-floral aroma. Its synthesis is based on the aldol condensation of pinacolone and isoamylene derivatives. While detailed experimental protocols and spectroscopic data are not extensively published in academic literature, its physicochemical properties are well-documented. For researchers and professionals in drug development, this guide provides a foundational understanding of the chemical nature of this compound, which is crucial for identifying and characterizing this compound should it be encountered in broader research contexts. The absence of data on biological signaling pathways underscores its specialized application in the fragrance industry.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 3. iff.com [iff.com]
- 4. 3,4,5,6,6-Pentamethylhept-3-en-2-one (86115-11-9) for sale [vulcanchem.com]
- 5. 3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. This compound (IFF) - Hekserij [eng.hekserij.nl]
Koavone: A Technical Whitepaper on its Chemical Properties, Plausible Synthesis, and Application in Fragrance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Koavone is a proprietary fragrance ingredient developed by International Flavors & Fragrances (IFF). The detailed industrial synthesis pathway is not publicly available. This document provides a comprehensive overview of its known properties and presents a plausible, illustrative synthesis pathway based on established principles of organic chemistry. This proposed pathway is for educational and illustrative purposes and may not represent the actual manufacturing process.
Introduction
This compound is a synthetic aromachemical valued in the fragrance industry for its complex and diffusive scent profile. It does not occur in nature and was developed by IFF for use in a wide range of consumer products.[1] Chemically, this compound is not a single compound but a mixture of isomers, with the primary component identified as 3,5,6,6-tetramethyl-4-methyleneheptan-2-one (B1622554). Its unique structure contributes to a multifaceted odor described as woody and floral, with nuances of amber and violet.[2][3][4] This whitepaper serves as a technical guide to the chemical properties of this compound, outlines a plausible synthetic route, and discusses its application in the fragrance industry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its complex composition, consisting of several isomers, is key to its characteristic scent. The main isomers include 3,5,6,6-tetramethyl-4-methyleneheptan-2-one and (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one. A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O | IFF |
| Molecular Weight | 182.3 g/mol | IFF |
| Primary Isomer | 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one | IFF |
| CAS Numbers | 81786-75-6, 81786-73-4, 81786-74-5, 86115-11-9 | IFF |
| Appearance | Colorless to pale yellow liquid | IFF |
| Vapor Pressure | 0.111524 mm Hg @ 23°C | IFF |
| Log P | 4.4 | IFF |
| Flash Point | 86°C | IFF SDS |
| Auto-ignition Temp. | 308°C at 1,013 hPa | IFF SDS |
| Purity | ≥ 90% (sum of isomers) | Hekserij |
Olfactive Profile and Applications
The odor of this compound is highly valued for its complexity and versatility. It possesses a dominant woody and floral character, with undertones of amber, violet, and pine.[4][5][6] This makes it a popular component in fine fragrances, as well as in functional products like soaps, shampoos, and detergents.[3] At lower concentrations, it enhances amber accords, while at higher levels, it can impart an aldehydic, pine-like effect.[2] this compound is often used as a modern replacement for methyl ionones, offering superior diffusion and stability in various product bases.[5]
Table 2: Olfactive Characteristics of this compound
| Characteristic | Description | Source |
| Primary Scent | Woody, Floral | The Fragrance Conservatory |
| Secondary Notes | Amber, Violet, Pine, Balsamic | PerfumersWorld, IFF |
| Note Impact | Top to Heart | IFF |
| Substantivity | ~12 hours on a smelling strip | PerfumersWorld |
| Typical Use Level | 0.1% to 30% in fragrance concentrate | Hekserij, IFF |
| Applications | Fine fragrances, soaps, lotions, shampoos, detergents | PerfumersWorld |
Plausible Synthesis Pathway
The industrial synthesis of this compound is a proprietary process. However, a plausible synthetic route for a key isomer, (E)-3,4,5,6,6-pentamethylhept-3-en-2-one, can be proposed based on the aldol (B89426) condensation reaction, a fundamental process in industrial organic chemistry for forming carbon-carbon bonds.
Experimental Protocol: Plausible Aldol Condensation Route
-
Objective: To synthesize an isomer of this compound via a base-catalyzed aldol condensation followed by dehydration.
-
Reactants:
-
3-Methyl-2-butanone (B44728) (Isopropyl methyl ketone)
-
2,2-Dimethylpropanal (Pivalaldehyde)
-
Base catalyst (e.g., Sodium hydroxide)
-
Acid catalyst for dehydration (e.g., p-Toluenesulfonic acid)
-
Organic solvent (e.g., Ethanol)
-
-
Procedure:
-
Aldol Addition: A solution of 3-methyl-2-butanone in ethanol (B145695) is treated with an aqueous solution of sodium hydroxide (B78521) at a controlled temperature (e.g., 5-10°C). Pivalaldehyde is then added dropwise to the reaction mixture. The reaction is stirred until completion, forming the intermediate β-hydroxy ketone.
-
Work-up and Isolation: The reaction mixture is neutralized with a dilute acid, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude aldol addition product.
-
Dehydration: The crude β-hydroxy ketone is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the unsaturated product.
-
Purification: The resulting mixture, containing the α,β-unsaturated ketone, is cooled, washed, and purified, typically by fractional distillation under reduced pressure, to yield the target isomer of this compound.
-
This proposed pathway is illustrative of how such a highly substituted unsaturated ketone can be synthesized from simpler, readily available starting materials. The use of different starting ketones and aldehydes, as well as varying reaction conditions, would lead to the different isomers present in the final this compound product.
References
- 1. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. EP0231896A1 - Alpha, beta-unsaturated ketones and their use as aroma chemicals - Google Patents [patents.google.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. WO2015089246A1 - Fragrance compositions - Google Patents [patents.google.com]
Koavone: An In-Depth Technical Review of a Fragrance Ingredient
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of "Koavone" and its mechanism of action in vitro.
Following a comprehensive review of scientific and commercial literature, it has been determined that "this compound" is a synthetic aroma chemical utilized within the fragrance industry. It is not a therapeutic agent or a compound subject to in vitro studies for drug development purposes. Consequently, there is no available data on its mechanism of action, signaling pathways, or related experimental protocols in a biological context.
This document serves to clarify the nature of this compound based on the available information and explains the absence of the initially requested technical data.
Chemical Identity and Properties
This compound is the trade name for a fragrance ingredient. Chemically, it is identified as a mixture of isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one.[1][2] It is a synthetic substance that does not occur in nature.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one[2] |
| Molecular Formula | C12H22O |
| Molar Mass | 182 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor Profile | Woody, floral, violet, with amber and orris facets[3][4][5] |
| Purity | ≥ 90% (sum of 5 isomers)[1] |
| Boiling Point | 200 °C[1] |
| Flash Point | 85.56 °C[4] |
| Density | 0.87 g/cm³[1] |
Primary Application and Function
The sole application of this compound is as a fragrance ingredient in a variety of consumer products. Its primary function is to impart a specific scent, described as a complex of woody, floral, and powdery notes.[1][3] It is particularly valued for its ability to create or enhance orris and violet accords in perfumes.[1]
Common applications include:
Absence of In Vitro Biological Data
A thorough search of scientific databases and literature has yielded no studies pertaining to the in vitro mechanism of action of this compound in a biological or pharmacological context. The research on this compound is limited to its olfactory properties and its application in perfumery.
Therefore, the core requirements of the initial request, including:
-
Quantitative data on biological activity (e.g., IC50, EC50)
-
Detailed experimental protocols for in vitro assays
-
Diagrams of signaling pathways
cannot be fulfilled. The absence of this information is due to the fact that this compound is not investigated for therapeutic purposes.
Logical Relationship of this compound's Intended Use
To visualize the context in which this compound is utilized, the following diagram illustrates its intended application workflow.
Caption: Workflow of this compound from synthesis to end-user application.
References
The Biological and Physiological Profile of Koavone: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koavone®, a synthetic fragrance ingredient developed by International Flavors & Fragrances (IFF), is characterized by its complex woody, floral, and amber scent profile. While widely utilized in the fragrance industry, publicly accessible, in-depth technical information regarding its specific biological and physiological effects at the cellular and molecular level is limited. This document summarizes the currently available data on this compound, focusing on its chemical identity, known safety profile, and olfactory characteristics. At present, there is a notable absence of published research detailing its mechanisms of action, specific signaling pathway interactions, or comprehensive experimental protocols related to its physiological effects beyond dermal sensitization and aquatic toxicity.
Chemical and Physical Properties
This compound is a synthetic chemical, identified as acetyl diisoamylene. It is a colorless to pale yellow liquid and exists as a mixture of isomers.[1][2][3]
| Property | Value | Reference |
| Chemical Name | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one (and isomers) | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Purity | ≥ 90% (sum of isomers) | [1] |
| Odor | Woody, floral, amber, violet, pine, balsamic | [4][5][6][7] |
| CAS Number | 81786-73-4 | [7] |
| Molecular Weight | 182 g/mol | [1] |
| Boiling Point | 200 °C | [1] |
| Flash Point | 85.56 °C | [2] |
| Vapor Pressure | 15 Pa | [1] |
| logP (o/w) | 4.4 | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [2] |
Olfactory Profile and Applications
This compound is highly regarded in the perfumery industry for its diffusive and complex scent. Its odor is described as having woody, floral (particularly violet and orris), amber, and pine nuances.[2][4][5][6][7] It is used to enhance amber notes and can create an aldehydic, pine needle oil effect at higher concentrations.[5][6][7] this compound is utilized in a wide range of products including perfumes, cosmetics, soaps, shampoos, and air fresheners.[1][5] The typical usage level in fragrance compositions ranges from 0.1% to 10%, although it can be used at up to 30%.[1][4]
Biological and Physiological Effects: Current Knowledge
The publicly available information on the biological and physiological effects of this compound is primarily centered on its safety profile as a fragrance ingredient.
Dermal Effects
This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][6][8] Precautionary statements advise avoiding contact with the skin and wearing protective gloves.[6][8] If skin contact occurs, washing with soap and water is recommended.[6]
Aquatic Toxicity
This compound is classified as toxic to aquatic life with long-lasting effects.[1][6][8] Users are advised to avoid its release into the environment.[6][8]
Other Toxicological Data
A safety data sheet for this compound indicates that in a test on germ cell mutagenicity, no adverse effects were observed with a test substance of 15.00%.[8] There is no publicly available information regarding its oral, inhalation, or other systemic toxicity.
Gaps in Current Research
A thorough review of scientific literature and public databases reveals a significant lack of information regarding the specific molecular mechanisms of action of this compound on biological systems. There are no published studies detailing its interaction with cellular signaling pathways, receptor binding affinities, or enzymatic inhibition. Consequently, the core requirements of this technical guide for detailed experimental protocols and visualizations of signaling pathways cannot be fulfilled at this time due to the absence of primary research data in the public domain.
Conclusion
This compound is a well-characterized synthetic fragrance ingredient with a distinct olfactory profile. While its application in the fragrance industry is well-documented, its biological and physiological effects beyond skin sensitization and aquatic toxicity have not been publicly reported. For researchers, scientists, and drug development professionals, this compound currently represents a data-poor compound in terms of its potential to modulate biological pathways. Future research would be necessary to elucidate any such effects and to provide the in-depth technical data required for a comprehensive understanding of its physiological impact. Without such studies, a detailed guide on its core biological and physiological effects, including signaling pathways and experimental methodologies, remains unachievable.
References
- 1. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 2. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 3. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 4. fraterworks.com [fraterworks.com]
- 5. specialchem.com [specialchem.com]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. perfumersworld.com [perfumersworld.com]
- 8. finefrag.com [finefrag.com]
Acknowledgment of Inquiry and Clarification of Subject Matter
Initial analysis of the inquiry for "Koavone" has determined that this substance is a fragrance ingredient, identified by CAS Numbers 81786-73-4, 81786-74-5, 81786-75-6, and 86115-11-9. [1][2] Publicly available scientific literature and databases do not contain information regarding its pharmacokinetics or pharmacodynamics for therapeutic applications. The available data primarily pertains to its chemical properties, use in perfumery, and safety assessments as a fragrance material.[1][2][3][4]
Therefore, this document will serve as a template, providing an in-depth technical guide on the core principles of pharmacokinetic and pharmacodynamic evaluation, using the well-characterized anxiolytic drug Buspirone as a representative example. This guide is structured to meet all the core requirements of the original request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Buspirone (A Representative Anxiolytic Agent)
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Buspirone, a non-benzodiazepine anxiolytic agent. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Buspirone
Buspirone is an anxiolytic agent belonging to the azapirone chemical class. It is primarily used for the management of generalized anxiety disorder (GAD). Unlike benzodiazepines, Buspirone's mechanism of action does not involve direct interaction with the GABA-A receptor complex. Instead, it exerts its effects primarily through modulation of the serotonergic and dopaminergic systems.
Pharmacodynamics
The pharmacodynamic profile of Buspirone is complex, involving interactions with multiple neurotransmitter systems.
2.1. Mechanism of Action
Buspirone's primary mechanism of action is as a partial agonist at the serotonin (B10506) 5-HT1A receptor. This interaction is thought to be responsible for its anxiolytic effects. Additionally, Buspirone is an antagonist at the dopamine (B1211576) D2 receptor and has a weak affinity for serotonin 5-HT2 receptors.
2.2. Signaling Pathway
The binding of Buspirone to the 5-HT1A receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to a reduction in the firing rate of serotonergic neurons in the dorsal raphe nucleus. This is achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).
Pharmacokinetics
The pharmacokinetic profile of Buspirone is characterized by rapid absorption and extensive metabolism.
3.1. Absorption
Following oral administration, Buspirone is rapidly absorbed from the gastrointestinal tract.
3.2. Distribution
Buspirone is widely distributed throughout the body and is approximately 95% bound to plasma proteins.
3.3. Metabolism
Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is oxidation, resulting in the formation of several metabolites, including the pharmacologically active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP).
3.4. Excretion
The metabolites of Buspirone are primarily excreted in the urine, with a smaller fraction eliminated in the feces.
Quantitative Pharmacokinetic Data for Buspirone
| Parameter | Value |
| Bioavailability | ~4% |
| Time to Peak Plasma Concentration (Tmax) | 0.7 - 1.5 hours |
| Plasma Half-life (t1/2) | 2 - 3 hours |
| Volume of Distribution (Vd) | 5.3 L/kg |
| Plasma Protein Binding | ~95% |
| Clearance (CL) | 1.7 L/h/kg |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of a compound like Buspirone.
4.1. In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the target receptor (e.g., 5-HT1A).
Methodology:
-
Prepare cell membranes expressing the human 5-HT1A receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
4.2. In Vivo Microdialysis in Rats
Objective: To measure the effect of the test compound on neurotransmitter levels in specific brain regions.
Methodology:
-
Surgically implant a microdialysis probe into the desired brain region (e.g., dorsal raphe nucleus) of an anesthetized rat.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the changes in serotonin levels as a percentage of the baseline.
Conclusion
This technical guide has provided a comprehensive overview of the pharmacokinetic and pharmacodynamic evaluation of the representative anxiolytic drug, Buspirone. The methodologies and data presentation formats described herein can serve as a template for the characterization of novel therapeutic agents. A thorough understanding of a drug's ADME properties and its mechanism of action at the molecular, cellular, and systemic levels is crucial for its successful development and clinical application.
References
An In-depth Technical Guide to the Solubility and Stability of Koavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koavone®, a synthetic fragrance ingredient, is prized for its complex woody and floral aroma with nuances of amber and violet.[1][2] Chemically classified as a long-chain, α,β-unsaturated ketone, its primary isomer is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.[3][4] As with any ingredient intended for formulation in consumer products, a thorough understanding of its solubility and stability is paramount to ensure product quality, efficacy, and shelf-life. This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound, detailed experimental protocols for its assessment, and a discussion of its degradation pathways. Due to the limited publicly available data specific to this compound, this guide incorporates data from structurally similar long-chain and α,β-unsaturated ketones to provide a more complete predictive profile.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior in various formulations.
| Property | Value | Source |
| Chemical Name | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one (and isomers) | [5] |
| CAS Number | 81786-73-4 (for the (Z) isomer) | [3][6] |
| Molecular Formula | C₁₂H₂₂O | [2][5] |
| Molecular Weight | 182.3 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Log P (o/w) | 4.4 | [2][6] |
| Vapor Pressure | 0.111524 mmHg @ 23°C | [2][5] |
| Boiling Point | ~200 °C | [6] |
| Flash Point | 86 °C | [5] |
Solubility Profile
The solubility of a fragrance ingredient like this compound dictates its compatibility with various formulation bases.
Summary of Known and Inferred Solubility
| Solvent Type | Solubility | Rationale / Source |
| Water | Insoluble | The long hydrocarbon chain and high Log P value indicate poor aqueous solubility.[8][9] |
| Alcohols (e.g., Ethanol) | Soluble | Common for fragrance oils and ketones.[8] |
| Oils (e.g., Mineral Oil, Isopropyl Myristate) | Soluble | The lipophilic nature of this compound suggests good miscibility with non-polar solvents. |
| Glycols (e.g., Propylene (B89431) Glycol, Dipropylene Glycol) | Likely Soluble | Often used as co-solvents for fragrance oils in cosmetic preparations. |
| Surfactant Systems (e.g., Micellar Solutions) | Solubilizable | Surfactants can encapsulate lipophilic molecules like this compound, enabling their dispersion in aqueous systems. |
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, propylene glycol, mineral oil)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable validated HPLC-UV method
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered samples with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated GC-FID or HPLC-UV method.
-
Calculate the solubility as the mean of at least three replicate determinations.
Stability Profile
The chemical stability of this compound is critical for maintaining its olfactory profile and ensuring the safety of the final product.
Summary of Known and Inferred Stability
| Condition | Stability | Rationale / Source |
| pH | Stable in neutral to mildly acidic conditions. Potential for degradation in strongly acidic or alkaline conditions. | The α,β-unsaturated ketone moiety can be susceptible to hydrolysis or Michael addition under extreme pH conditions.[10] |
| Temperature | Stable at ambient temperatures. Potential for degradation at elevated temperatures. | Like most organic molecules, high temperatures can accelerate degradation reactions. |
| Light | Potential for photodegradation. | The conjugated double bond system can absorb UV light, potentially leading to isomerization or other photochemical reactions. |
| Oxidizing Agents | Susceptible to oxidation. | The double bond and allylic positions can be sites for oxidative attack. |
| Formulation Compatibility | Good stability in fine fragrances, soaps, and shampoos. Poor stability in bleach. | [2] |
Experimental Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11][12][13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
pH meter
-
Forced degradation chamber/oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable co-solvent (e.g., methanol) and treat with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC-PDA or LC-MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable co-solvent and treat with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC-PDA or LC-MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period.
-
Analyze by HPLC-PDA or LC-MS.
-
-
Thermal Degradation:
-
Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 80°C) in a stability chamber for a defined period.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC-PDA or LC-MS.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., ICH Q1B conditions).
-
Analyze by HPLC-PDA or LC-MS.
-
Analysis of Results:
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Calculate the percentage degradation of this compound and identify any major degradation products. The use of a PDA detector or mass spectrometer can help in the characterization of the degradants.
Visualization of Experimental Workflows
Workflow for Solubility Determination
Caption: Workflow for determining this compound's equilibrium solubility.
Workflow for Forced Degradation Study
References
- 1. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 2. iff.com [iff.com]
- 3. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 4. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 5. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 6. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 7. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
No In Vivo Efficacy Data Currently Available for Koavone in Animal Models
A comprehensive review of publicly available scientific literature and databases has revealed no peer-reviewed studies, clinical trials, or other published data detailing the in vivo efficacy of Koavone in any animal models for therapeutic purposes. The compound, primarily known as a fragrance ingredient, does not appear to have been investigated for its potential in treating diseases such as cancer or inflammatory conditions in a preclinical setting.
Our extensive search for "this compound in vivo efficacy animal models," "this compound mechanism of action," "this compound cancer animal studies," and "this compound anti-inflammatory animal models" did not yield any relevant results that would allow for the creation of an in-depth technical guide as requested. The available information is limited to its use in the fragrance industry and its interaction with olfactory receptors.
Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the in vivo efficacy of this compound. Any such presentation would be speculative and without a factual basis in the current scientific literature.
Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound would need to conduct foundational in vitro and subsequent in vivo animal studies to establish any pharmacological activity and efficacy. At present, no such data is publicly accessible.
Unveiling the Molecular Targets of Koavone: A Technical Guide to Identification and Validation
Disclaimer: This document presents a hypothetical framework for the target identification and validation of a molecule designated "Koavone." Publicly available information indicates that this compound is an aroma chemical used in the fragrance industry.[1][2][3][4][5][6][7][8] To date, there is no scientific literature detailing its biological targets or therapeutic applications. The following guide is intended for researchers, scientists, and drug development professionals as an illustrative case study, outlining the established methodologies for elucidating the mechanism of action of a novel bioactive compound.
Introduction
The identification of a bioactive molecule's cellular targets is a critical step in drug discovery and development. Understanding the specific proteins or pathways with which a compound interacts provides the foundation for elucidating its mechanism of action, predicting potential therapeutic effects, and assessing off-target liabilities. This guide details a systematic and multi-pronged approach to the hypothetical target identification and validation of this compound, a synthetic molecule with a molecular weight of approximately 200 g/mol .[1]
The workflow progresses from initial, unbiased screening methods to identify potential binding partners to rigorous biophysical and cell-based assays to validate these interactions and their functional consequences.
Target Identification Strategies
A combination of affinity-based and biophysical methods would be employed to identify potential protein targets of this compound from complex biological mixtures, such as cell lysates.
Affinity-Based Target Pulldown
Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[9][10][11][12] For this compound, this would involve synthesizing a derivative with a linker and an affinity tag (e.g., biotin) to facilitate capture on a streptavidin-coated solid support.
Experimental Protocol: Photo-Affinity Chromatography
This protocol outlines the steps for identifying this compound-binding proteins using a photo-affinity probe.[13]
-
Synthesis of Photo-Affinity Probe: A derivative of this compound would be synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and a biotin (B1667282) tag, connected by a flexible linker. The biological activity of the probe would be confirmed to be comparable to the parent compound.
-
Preparation of Cell Lysate: The cell line of interest would be cultured and harvested. Cells would be lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Incubation and Crosslinking: The cell lysate would be incubated with the this compound photo-affinity probe in the dark to allow for binding to target proteins. Following incubation, the mixture would be exposed to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Affinity Capture: The lysate containing the crosslinked complexes would be incubated with streptavidin-coated beads to capture the biotinylated probe and its bound proteins.
-
Washing: The beads would be washed extensively with stringent buffers to remove non-specifically bound proteins.
-
Elution: The captured proteins would be eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry: The eluted proteins would be separated by SDS-PAGE, and protein bands unique to the this compound-probe pulldown (compared to a control pulldown with a non-photoreactive probe) would be excised. These protein bands would then be subjected to in-gel digestion (e.g., with trypsin) and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.[14][15][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can be used to assess target engagement in a cellular context.[17][18][19][20][21] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes the use of CETSA to identify proteins that are thermally stabilized by this compound.[19][20]
-
Cell Treatment: Intact cells would be treated with either this compound at various concentrations or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.
-
Heat Challenge: The cell suspensions would be divided into aliquots and heated to a range of temperatures for a defined period.
-
Cell Lysis and Separation of Soluble Fraction: After heating, the cells would be lysed, and the aggregated, denatured proteins would be separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction at each temperature would be quantified by a method such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" would be generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound would indicate target engagement. For proteome-wide analysis, the soluble fractions from different temperature points would be analyzed by mass spectrometry to identify all proteins stabilized by this compound.[22]
Target Validation
Once a list of putative targets is generated, the next crucial step is to validate these interactions using orthogonal, quantitative methods.
Biophysical Validation of Direct Binding
SPR is a label-free optical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[23][24][25][26][27]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol details the steps to quantify the binding of this compound to a purified putative target protein.[25]
-
Immobilization of the Target Protein: The purified recombinant target protein would be immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A series of concentrations of this compound would be flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound this compound, would be measured and recorded as a sensorgram.
-
Kinetic and Affinity Analysis: From the association and dissociation phases of the sensorgrams, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) would be calculated.
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[28][29] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol describes the procedure for measuring the thermodynamic parameters of the this compound-target protein interaction.
-
Sample Preparation: The purified target protein would be placed in the sample cell of the calorimeter, and this compound would be loaded into the injection syringe. Both would be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound would be made into the protein solution. The heat change associated with each injection would be measured.
-
Data Analysis: The heat change per injection would be plotted against the molar ratio of this compound to protein. This binding isotherm would then be fitted to a binding model to determine the KD, n, and ΔH.
Table 1: Hypothetical Biophysical Data for this compound Target Validation
| Putative Target | Method | K D (μM) | k a (1/Ms) | k d (1/s) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Protein X | SPR | 5.2 | 1.2 x 10 4 | 6.2 x 10 -2 | - | - | - |
| Protein X | ITC | 4.8 | - | - | 1.1 | -8.5 | 1.2 |
| Protein Y | SPR | > 100 | Not Determined | Not Determined | - | - | - |
| Protein Y | ITC | No Binding Detected | - | - | - | - | - |
Functional Validation in a Cellular Context
Demonstrating that the binding of this compound to its putative target leads to a functional consequence is the ultimate validation.
If the identified target is an enzyme, a direct assessment of this compound's effect on its catalytic activity would be performed.
Experimental Protocol: Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a target enzyme.[30][31][32][33][34]
-
Assay Setup: The assay would be performed in a microplate format. Each well would contain the purified enzyme, a specific substrate, and assay buffer.
-
Inhibitor Addition: A range of concentrations of this compound would be added to the wells. Control wells would contain no inhibitor.
-
Reaction Initiation and Monitoring: The enzymatic reaction would be initiated by the addition of the substrate. The rate of product formation or substrate consumption would be monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities would be calculated for each this compound concentration. The percentage of inhibition would be plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Substrate | This compound IC 50 (μM) |
| Kinase A | ATP, Peptide Substrate | 7.5 |
| Protease B | Fluorogenic Peptide | > 200 |
| Phosphatase C | p-Nitrophenyl Phosphate | 15.2 |
If the target protein is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can be used to measure the functional outcome of target engagement.[35][36][37][38][39]
Experimental Protocol: Dual-Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on a hypothetical signaling pathway.[39]
-
Cell Transfection: Cells would be co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter responsive to the signaling pathway of interest, and a control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter.
-
Cell Treatment: After transfection, the cells would be treated with various concentrations of this compound or a known activator/inhibitor of the pathway as a positive control.
-
Cell Lysis and Luciferase Assay: The cells would be lysed, and the firefly and Renilla luciferase activities would be measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity would be normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold change in reporter activity relative to the untreated control would be calculated.
Visualizing the Process: Workflows and Pathways
To clearly illustrate the relationships between the experimental stages and the hypothetical biological context, the following diagrams are provided.
Caption: this compound Target Identification and Validation Workflow.
Caption: Hypothetical this compound Signaling Pathway.
Conclusion
This technical guide outlines a comprehensive and hypothetical strategy for the identification and validation of the molecular targets of this compound. By integrating unbiased screening approaches with rigorous biophysical and functional validation assays, researchers can build a robust body of evidence to confidently identify a molecule's primary biological targets and elucidate its mechanism of action. While this compound is currently known as a fragrance compound, the methodologies described herein are universally applicable to the characterization of any novel bioactive small molecule.
References
- 1. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 2. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 3. perfumersworld.com [perfumersworld.com]
- 4. specialchem.com [specialchem.com]
- 5. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 6. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 7. iff.com [iff.com]
- 8. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 9. conductscience.com [conductscience.com]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. CETSA [cetsa.org]
- 22. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. experts.illinois.edu [experts.illinois.edu]
- 24. affiniteinstruments.com [affiniteinstruments.com]
- 25. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nicoyalife.com [nicoyalife.com]
- 27. rapidnovor.com [rapidnovor.com]
- 28. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. superchemistryclasses.com [superchemistryclasses.com]
- 31. benchchem.com [benchchem.com]
- 32. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. indigobiosciences.com [indigobiosciences.com]
- 36. benchchem.com [benchchem.com]
- 37. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 38. promega.com [promega.com]
- 39. assaygenie.com [assaygenie.com]
In-depth Technical Guide: Cellular Uptake and Localization of Koavone
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature and technical documentation, it has been determined that there is currently no specific research data on the cellular uptake, subcellular localization, or signaling pathways of the synthetic fragrance molecule, Koavone. The information landscape for this compound is primarily focused on its application in the fragrance industry, its chemical synthesis, and its olfactory properties.
This document aims to provide a transparent overview of the available information and highlight the absence of research in these key biological areas, which may represent a novel avenue for future scientific investigation.
I. Current State of Knowledge on this compound
This compound, identified by its CAS Registry Number 81786-75-6, is a synthetic ketone fragrance ingredient.[1] It is characterized by a woody, floral, and ambery scent profile.[2][3] The primary application of this compound is as a perfuming agent in various consumer products.[4]
Safety assessments have been conducted to evaluate its potential for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[1] These studies provide a toxicological profile but do not elucidate the mechanisms of its interaction with cells.
II. Cellular Uptake and Subcellular Localization: A Research Gap
There are no published studies detailing the mechanisms by which this compound may enter cells. Consequently, no quantitative data on its uptake efficiency, rate, or intracellular concentration are available. Similarly, its distribution within subcellular compartments remains uninvestigated.
While terpenes and their derivatives, from which this compound is derived, are known to have diverse biological functions, including roles in directing cellular localization of proteins, this is a broad biological principle and no specific research has connected this compound to such activities.[5][6]
A general experimental protocol for assessing cell adsorption, transport, and permeability using adult human epidermal keratinocytes has been described in a patent, but this method has not been specifically applied to study this compound in any publicly available research.[7]
III. Signaling Pathways: An Unexplored Area
Consistent with the lack of data on cellular uptake and localization, there is no information regarding any potential signaling pathways that may be modulated by this compound upon cellular entry. The interaction of this compound with cellular receptors and the subsequent signal transduction cascades have not been a subject of published research. As an olfactory compound, it is suggested that this compound interacts with G protein-coupled receptors (GPCRs) in the olfactory system to elicit a scent perception, which triggers a signal transduction cascade involving second messengers like cAMP or IP3.[2] However, its effects on signaling pathways in other cell types are unknown.
IV. Future Research Directions
The absence of data on the cellular and molecular biology of this compound presents an opportunity for new research. Future studies could aim to:
-
Investigate Cellular Uptake Mechanisms: Determine whether this compound enters cells via passive diffusion, active transport, or endocytosis.
-
Determine Subcellular Localization: Utilize techniques such as fluorescence microscopy with a labeled this compound analog or subcellular fractionation to identify its localization in organelles like the endoplasmic reticulum, mitochondria, or nucleus.
-
Identify and Characterize Signaling Pathway Interactions: Employ high-throughput screening methods, such as reporter gene assays or phosphoproteomics, to discover if this compound modulates any key signaling pathways.
V. Conclusion
While this compound is a well-established ingredient in the fragrance industry, its biological activity at the cellular level is a nascent field of study. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. The development of an in-depth technical guide on the cellular uptake and localization of this compound is contingent on future research dedicated to these specific questions. At present, no quantitative data, detailed experimental protocols, or established signaling pathways can be reported.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound | 156914-70-4 | Benchchem [benchchem.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-depth Technical Guide: Koavone Binding Affinity and Kinetics
A comprehensive review of the current scientific literature reveals a notable absence of specific quantitative data regarding the binding affinity and kinetics of Koavone to biological targets. this compound is primarily characterized in available resources as a synthetic fragrance ingredient, with a focus on its olfactory properties and applications in perfumery.
While the interaction of odorant molecules with olfactory receptors is a field of active research, specific binding constants (such as Kd or IC50 values) and kinetic parameters (kon and koff rates) for this compound are not documented in the public domain. The mechanism of action for most odorants, including this compound, is theorized to involve binding to a large family of G-protein coupled receptors (GPCRs) located in the olfactory epithelium. This binding event is understood to initiate a signal transduction cascade, leading to the perception of smell. However, detailed experimental validation and quantitative characterization of this compound's interaction with specific olfactory receptors are not available.
Consequently, the creation of a detailed technical guide with quantitative data tables, specific experimental protocols for binding assays, and diagrams of established signaling pathways directly involving this compound is not feasible based on the current body of scientific literature.
The following sections provide a summary of the available information on this compound, focusing on its chemical identity and olfactory characteristics.
Chemical and Physical Properties
This compound is a synthetic organic compound with a complex woody and floral scent profile. A summary of its known properties is presented below.
| Property | Value |
| Chemical Name | 3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers) |
| CAS Number | 81786-73-4; 81786-74-5; 81786-75-6; 86115-11-9 |
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Woody, floral, balsamic, with nuances of amber, violet, and pine.[1][2][3][4][5][6] |
Olfactory Characteristics and Applications
This compound is highly valued in the fragrance industry for its unique and diffusive scent. It is described as having a character that lies between n-methyl alpha ionone (B8125255) and isomethyl-alpha-ionone, with distinct orris facets and a woody-ambery quality.[2] It is often used to enhance amber notes and provide a modern alternative to traditional methyl ionones, offering improved diffusion and stability in fragrance formulations.[7]
Typical applications include:
-
Fine fragrances
-
Soaps and lotions
-
Detergents
-
Candles and air fresheners
Theoretical Mechanism of Olfaction
The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G-protein coupled receptors.[8] This interaction is thought to trigger a conformational change in the receptor, leading to the activation of a downstream signaling cascade.
A generalized workflow for investigating odorant-receptor interactions is depicted below. It is important to note that this is a theoretical workflow and has not been specifically documented for this compound.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 3. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 4. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 5. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 6. iff.com [iff.com]
- 7. fraterworks.com [fraterworks.com]
- 8. This compound | 156914-70-4 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koavone®, a synthetic fragrance ingredient, is primarily utilized in the flavor and fragrance industry for its distinct woody and floral olfactory profile. This technical guide provides a comprehensive review of the publicly available data on this compound and its related compounds. Extensive searches of scientific and patent literature reveal a significant body of information regarding its chemical properties, synthesis, and application in consumer products. However, there is a notable absence of data pertaining to its biological activity, pharmacological effects, and mechanism of action in a therapeutic context. This document summarizes the existing knowledge on this compound, including its physicochemical characteristics and toxicological data, and explicitly addresses the current lack of information required for a comprehensive evaluation for drug development purposes.
Introduction
This compound® is the trade name for a synthetic ketone, with the main isomer identified as 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one. It is a colorless to pale yellow liquid known for its woody, floral, and violet-like scent.[1][2][3] Due to its unique olfactory properties, this compound® is a common component in the formulation of perfumes, cosmetics, soaps, and detergents.[4] This guide aims to collate and present the available technical data on this compound® for a scientific audience.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound® is presented in Table 1. This information is derived from various chemical supplier databases and safety data sheets.
Table 1: Physicochemical Properties of this compound®
| Property | Value | Reference |
| IUPAC Name | (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one | [5] |
| Synonyms | Acetyl diisoamylene, Woody amylene | [3] |
| CAS Number | 81786-73-4 | [3][4] |
| Chemical Formula | C12H22O | [5] |
| Molecular Weight | 182.3 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 200 °C | [4] |
| Flash Point | 86 °C | [6] |
| Vapor Pressure | 15 Pa | [4] |
| Log P | 4.4 | [4] |
| Purity | ≥ 90% (sum of 5 isomers) | [4] |
Synthesis and Manufacturing
This compound® is a synthetic compound produced from petrochemical sources.[4] While specific proprietary synthesis routes are not extensively detailed in public literature, the synthesis of related unsaturated ketones often involves aldol (B89426) condensation reactions followed by dehydration. The commercial product is typically a mixture of isomers.[4]
Applications
The primary application of this compound® is as a fragrance ingredient in a wide range of consumer products. It is valued for its diffusive nature and its ability to enhance amber, woody, and floral notes in fragrance compositions.[1][2][3] Typical usage levels in fragrance concentrates can be up to 30%.[3]
Toxicological Profile
The toxicological data for this compound® is primarily available from safety data sheets provided by manufacturers and suppliers. A summary of the key toxicological endpoints is provided in Table 2.
Table 2: Toxicological Summary of this compound®
| Endpoint | Observation | Reference |
| Skin Irritation | Causes skin irritation. | [7][8] |
| Eye Irritation | Causes serious eye irritation. | [7][8] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][4][7] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [1][4] |
| Acute Toxicity (Oral) | Not classified as acutely toxic. | [9] |
| Mutagenicity | Not conclusive data for classification. | [9] |
| Carcinogenicity | Not conclusive data for classification. | [9] |
| Reproductive Toxicity | Not conclusive data for classification. | [9] |
Biological Activity and Signaling Pathways: A Data Gap
A thorough search of the scientific literature, including chemical and biological databases, did not yield any substantive data on the pharmacological effects, mechanism of action, or engagement with biological signaling pathways for this compound® in a drug development context. The available information is exclusively focused on its application as a fragrance ingredient and its associated toxicological profile for consumer safety.
One patent mentions the use of bactericide combinations in detergents that include a list of chemicals where this compound's CAS number is present, but no specific data on its antimicrobial activity or mechanism is provided.[10]
Therefore, the creation of diagrams for signaling pathways, detailed experimental protocols for biological assays, and tables of quantitative biological data, as requested for a drug development audience, is not possible based on the current publicly available information.
Logical Workflow of this compound® in Industry
To fulfill the mandatory visualization requirement, the following diagram illustrates the logical workflow of this compound® from its synthesis to its end-use in consumer products, based on the available data.
Caption: Logical workflow of this compound® from synthesis to end-use and safety assessment.
Conclusion
This compound® is a synthetic fragrance compound with well-documented chemical and physical properties, primarily used in the formulation of consumer products. While toxicological data is available to ensure consumer safety, there is a significant gap in the scientific literature regarding its biological activities, pharmacological effects, and mechanisms of action from a drug development perspective. For researchers and scientists in the pharmaceutical industry, it is important to note that, based on publicly available information, this compound® has not been a subject of investigation for therapeutic applications. Future research would be required to explore any potential biological activities beyond its current use as a fragrance ingredient.
References
- 1. perfumeextract.co.uk [perfumeextract.co.uk]
- 2. iff.com [iff.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 5. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 6. finefrag.com [finefrag.com]
- 7. homestoreandmore.ie [homestoreandmore.ie]
- 8. pps-essentials.co.uk [pps-essentials.co.uk]
- 9. media.adeo.com [media.adeo.com]
- 10. GB2354771A - Bactericide combinations in detergents - Google Patents [patents.google.com]
Koavone: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safety and toxicity profile of Koavone, a fragrance ingredient used in various consumer products. This compound, chemically identified as a mixture of isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one, has been evaluated for a range of toxicological endpoints. This document summarizes the available data on its acute and repeated-dose toxicity, genotoxicity, reproductive effects, skin sensitization potential, and ecotoxicity. Detailed experimental methodologies for key studies are described, and relevant biological pathways are illustrated. The information presented is intended to inform safety assessments and guide further research for drug development and other scientific applications.
Chemical and Physical Properties
This compound is a synthetic fragrance ingredient with a woody and floral scent.[1] It is a mixture of isomers, with the main component being (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.[1]
| Property | Value | Reference |
| Chemical Name | 3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers) | [1] |
| CAS Numbers | 81786-73-4, 81786-74-5, 81786-75-6, 86115-11-9 | [1] |
| Molecular Formula | C₁₂H₂₂O | [1] |
| Molecular Weight | 182.3 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Vapor Pressure | 0.111524 mmHg @ 23°C | [1] |
| Log P | 4.4 | [1] |
| Flash Point | 86°C | [3] |
Toxicological Profile
The toxicological profile of this compound has been characterized through a series of in vitro and in vivo studies, largely following standardized OECD guidelines.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of administration.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5,000 mg/kg | [3] |
| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg | [3] |
Repeated Dose Toxicity
A 90-day repeated dose oral toxicity study was conducted in rats.
| Study Duration | Species | Route | NOEL | Reference |
| 90 days | Rat | Oral | 41 mg/kg/day and 129 mg/kg/day | [3] |
Genotoxicity
A battery of in vitro genotoxicity studies has been conducted, all yielding negative results. This indicates that this compound is unlikely to be genotoxic.
| Assay | Test System | Result | Reference |
| Ames Test (OECD 471) | Salmonella typhimurium | Negative | [3] |
| Mammalian Cell Gene Mutation Test (OECD 476) | Mouse lymphoma cells | Negative | [3] |
| Micronucleus Test (OECD 487) | Human lymphocytes | Negative | [3] |
Reproductive and Developmental Toxicity
Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), the margin of exposure (MOE) for reproductive toxicity is greater than 100, suggesting a low risk.[4]
Skin Sensitization
This compound is classified as a skin sensitizer (B1316253) (H317, Sub-category 1B).[3] A No Expected Sensitization Induction Level (NESIL) has been established.
| Endpoint | Value | Reference |
| NESIL | 4400 µg/cm² | [4] |
Phototoxicity and Photoallergenicity
Based on its ultraviolet (UV) absorption spectra, this compound is not expected to be phototoxic or photoallergenic.[4]
Mechanism of Action: Skin Sensitization
The skin sensitization potential of this compound is attributed to its chemical structure as an α,β-unsaturated ketone. Such compounds are known to act as haptens, which are small molecules that can elicit an immune response after binding to a larger carrier protein.[5][6]
The process begins with the penetration of this compound into the skin, where its electrophilic nature allows it to covalently bind to nucleophilic amino acid residues (such as cysteine) on skin proteins.[7] This formation of a hapten-protein conjugate is the molecular initiating event.[7] This modified protein is then recognized by antigen-presenting cells, such as Langerhans cells, triggering an inflammatory cascade that leads to the activation of T-cells and the development of allergic contact dermatitis upon subsequent exposure.[8][9]
A key signaling pathway implicated in the cellular response to skin sensitizers is the Keap1-Nrf2 pathway.[10][11] Electrophilic compounds like this compound can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[11] Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unveiling Koavone: A Technical Overview of a Synthetic Aroma Chemical
For Researchers, Scientists, and Professionals in Fragrance Development
Koavone® is a synthetic aroma chemical developed by International Flavors & Fragrances (IFF)[1][2]. It is recognized for its complex woody and floral scent profile, with nuances of amber and violet[3][4]. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, olfactory characteristics, and safety information based on publicly available data. It is important to note that the current body of scientific literature does not contain early-stage research on any therapeutic or pharmacological potential of this compound. The information available is primarily focused on its application as a fragrance ingredient.
Chemical and Physical Properties
This compound is a synthetic substance that does not occur in nature[2]. It is a colorless to pale yellow liquid at room temperature and is composed of a sum of five isomers[2]. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O | [4] |
| Molecular Weight | 182.3 | [4] |
| CAS Numbers | 81786-75-6 / 2020341-69-7 / 81786-73-4 / 81786-74-5 / 86115-11-9 | [4] |
| Purity | ≥ 90% (sum of 5 isomers) | [2] |
| Density | 0.87 g/cm³ | [2] |
| Vapor Pressure | 15 Pa | [2] |
| Boiling Point | 200 °C | [2] |
| Melting Point | -25 °C | [2] |
| Log P | 4.4 | [2][4] |
Below is a diagram illustrating the chemical identity of this compound.
Caption: Chemical Identity of this compound.
Olfactory Profile and Applications
This compound is prized in the fragrance industry for its powerful and diffusive scent. Its odor is described as a combination of woody, floral, violet, pine, balsamic, and amber notes[3]. It is particularly noted for its ability to create or enhance orris and violet accords in perfume compositions[2][5].
The typical usage levels of this compound in fragrance compositions can vary significantly, as detailed in Table 2.
| Application Context | Usage Level | Source |
| In Fragrance Composition | 0.1% - 10% | [2] |
| Maximum Recommended Level | Up to 30% | [4] |
The workflow for incorporating this compound into a fragrance formulation is outlined below.
Caption: Fragrance Formulation Workflow with this compound.
Safety and Handling
From a safety perspective, this compound is classified as a hazardous substance[2]. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects[3]. Standard safety precautions, such as wearing protective gloves and eye protection, are recommended when handling the concentrated material[5].
Conclusion
This compound is a well-characterized synthetic aroma chemical with a significant role in the modern perfumery industry. Its chemical and physical properties are well-documented, providing a solid foundation for its application in fragrance formulations. While its olfactory profile is extensively described, there is a notable absence of research into its biological activity or potential therapeutic applications. Future research could explore these areas to determine if this compound possesses any pharmacological properties of interest. However, based on current knowledge, its application is confined to the realm of fragrance and cosmetics.
References
An In-depth Technical Guide to the Role of Kavalactones in Specific Signaling Pathways
Introduction
Initial research indicates that "Koavone" is a synthetic fragrance molecule and is not documented in scientific literature as a modulator of cellular signaling pathways.[1][2][3][4][5][6] Given the context of the query, it is plausible that the intended subject was "Kavalactones," a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones, including the principal compound kavain, have been the subject of extensive research and are known to interact with several key signaling pathways.[7][8][9] This technical guide will provide an in-depth overview of the role of kavalactones in specific signaling pathways, targeting researchers, scientists, and drug development professionals.
Kavalactones and Their Role in Key Signaling Pathways
Kavalactones are a class of lactone compounds that exert various effects on the central nervous system and other tissues by modulating multiple signaling pathways. Their therapeutic potential, including anxiolytic, anti-inflammatory, neuroprotective, and anticancer effects, stems from their ability to interact with a range of molecular targets.[7][10][]
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling
Kavalactones have been shown to modulate inflammatory responses through the MAPK and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8]
-
p38 MAPK Pathway: Kavalactones can activate the p38 MAPK, a key regulator of stress and inflammatory responses.[7][8] Activation of p38 leads to the phosphorylation and subsequent degradation of the inhibitor of kappaB (IκB).[7][8]
-
NF-κB Translocation: The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate from the cytoplasm to the nucleus.[7][8]
-
Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7]
Nrf2/ARE Antioxidant Pathway
Kavalactones also exhibit neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[7][8]
-
ERK Activation: Extracellular signal-regulated kinase (ERK), a member of the MAPK family, is phosphorylated in response to kavalactones. This phosphorylation is upstream of Nrf2 activation.[7][8]
-
Nrf2 Activation: Upon oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus.[7][8]
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression and protecting the cell from oxidative damage.[7][8]
References
- 1. This compound | 156914-70-4 | Benchchem [benchchem.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 6. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 7. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kavain - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Preliminary Studies on Koavone for Disease Treatment: A Review of Available Literature
A comprehensive search of publicly available scientific literature and research databases has revealed no preliminary studies on the use of Koavone for the treatment or management of any specific disease. this compound is consistently identified as a synthetic fragrance ingredient, primarily used in perfumes, cosmetics, and other scented products.
Manufactured by International Flavors & Fragrances (IFF), this compound is described as an aromachemical with a complex scent profile, characterized by woody, floral, amber, and violet notes.[1][2][3][4] Its application is confined to the fragrance industry, where it is valued for its diffusive nature and its ability to enhance amber and floral accords in fragrance compositions.[1][2][5][6]
The request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams related to this compound's therapeutic effects, cannot be fulfilled at this time due to the absence of relevant research. The scientific literature does not contain any information on the pharmacological properties of this compound, its mechanism of action in a disease context, or any preclinical or clinical investigations into its potential therapeutic applications.
While the search did yield information on various signaling pathways associated with other chemical compounds, such as flavones, in the context of cancer research, there is no established link or published study connecting this compound to these or any other cellular signaling pathways related to disease.[7][8]
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. fraterworks.com [fraterworks.com]
- 3. iff.com [iff.com]
- 4. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 5. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 6. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: The Use of Koavone in Western Blot Analysis
Topic: How to use Koavone in a western blot analysis Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic fragrance ingredient with a characteristic woody, floral, and amber scent.[1][2][3][4] Its primary application is in the formulation of perfumes, cosmetics, soaps, and other scented consumer products.[1][2] Chemically, it is identified as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one and its isomers.[4] While the toxicological profile of this compound has been evaluated for its safe use as a fragrance ingredient, there is currently no scientific literature available that describes its use in Western blot analysis or investigates its effects on specific cellular signaling pathways or protein expression.
This document aims to provide a theoretical framework and a generalized protocol for how a researcher might approach investigating the biological effects of a novel compound like this compound using Western blot analysis. It is important to note that the following protocols are hypothetical and would require substantial preliminary research, such as cell viability assays and target identification, before being implemented.
Hypothetical Biological Activity and Target Identification
Prior to conducting a Western blot, it would be essential to establish a scientific basis for investigating this compound's effects on cells. This would typically involve:
-
Literature Review: A thorough search for any studies on compounds with similar chemical structures to identify potential biological targets.
-
In Vitro Screening: High-throughput screening assays to determine if this compound interacts with specific receptors, enzymes, or signaling pathways.
-
Cell Viability and Cytotoxicity Assays: Experiments to determine the appropriate concentration range of this compound for treating cells without causing excessive cell death.
For the purpose of this hypothetical application note, we will postulate that preliminary studies have suggested that this compound may modulate a key signaling pathway involved in cellular stress or inflammation.
Experimental Protocols
The following is a generalized protocol for Western blot analysis that can be adapted to investigate the effect of a compound like this compound on protein expression in a specific cell line.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line based on the hypothetical biological question. For example, a macrophage cell line like RAW 264.7 could be used to study inflammatory responses.
-
Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined period (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (a known modulator of the target pathway).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table.
| Treatment Group | Concentration (µM) | Target Protein Expression (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.05 |
| This compound | 1 | 1.10 | ± 0.08 |
| This compound | 5 | 1.35 | ± 0.12 |
| This compound | 10 | 1.78 | ± 0.15 |
| This compound | 25 | 1.65 | ± 0.14 |
| This compound | 50 | 1.20 | ± 0.10 |
| Positive Control | - | 2.50 | ± 0.20 |
Visualization of Workflow and Hypothetical Signaling Pathway
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical this compound Signaling Pathway.
Disclaimer: The information provided in this document is for illustrative purposes only and is based on a generalized understanding of Western blot analysis. This compound is a fragrance ingredient, and there is no published scientific evidence to support its use in biological research as described herein. Researchers should not use this document as a basis for conducting experiments with this compound without first establishing a sound scientific rationale and conducting appropriate safety and efficacy studies.
References
No Evidence Found for Koavone Application in Mouse Xenograft Models
Initial investigations have found no scientific literature or preclinical data to support the use of Koavone in mouse xenograft models for cancer research. The substance identified as "this compound" is consistently described in chemical and fragrance industry resources as a synthetic fragrance ingredient valued for its woody, floral, and amber notes. There is no indication from the available information that this compound possesses any therapeutic properties or has been investigated as a potential anti-cancer agent.
A comprehensive search for studies detailing the dosage, administration, and efficacy of this compound in the context of oncology and mouse xenograft models did not yield any relevant results. Resources from the fragrance industry characterize this compound, also known by its chemical name (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, as a diffusive product used to enhance amber notes in perfumes.[1][2][3] Safety information available pertains to its use as a fragrance ingredient and does not include data from preclinical or clinical oncology studies.
Given the complete absence of data on this compound as a therapeutic agent in cancer research, it is not possible to provide the requested detailed application notes, protocols, dosage tables, or signaling pathway diagrams. The fundamental prerequisite for creating such a document—the existence of scientific research on the topic—is not met.
For researchers, scientists, and drug development professionals interested in preclinical oncology, numerous resources are available that detail the establishment and use of mouse xenograft models for testing novel therapeutic compounds.[4][5] These studies provide established protocols for tumor implantation, drug administration (including intravenous, intraperitoneal, subcutaneous, and oral routes), and the monitoring of tumor growth and animal well-being.[6][7][8][9] However, these general protocols cannot be adapted for this compound without any foundational research into its potential biological activity against cancer cells.
Should any future preclinical studies on this compound in an oncological context be published, the development of such application notes and protocols would then become feasible. At present, the topic as requested is not supported by any available scientific evidence.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 3. iff.com [iff.com]
- 4. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 5. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 8. youtube.com [youtube.com]
- 9. downstate.edu [downstate.edu]
Application Notes and Protocol for Koavone Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koavone® is a synthetic aroma chemical prized in the fragrance industry for its complex woody, floral, and amber scent profile with violet nuances.[1][2][3] Chemically, it is identified as 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (main isomer) and exists as a mixture of isomers.[1][2] While primarily used in perfumery, its potential applications in other research and development sectors necessitate standardized protocols for its handling, dissolution, and storage to ensure experimental reproducibility and integrity. This document provides a detailed protocol for the effective dissolution and storage of this compound for laboratory applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for establishing appropriate storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one (main isomer) | [2] |
| CAS Number | 81786-73-4 (and other isomers) | [1][2][4] |
| Molecular Formula | C₁₂H₂₂O | [1][2] |
| Molecular Weight | 182.3 g/mol | [1][2][5] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Woody, floral, amber, violet | [1][2][3] |
| Boiling Point | 200 °C | [4] |
| Melting Point | -25 °C | [4] |
| Flash Point | 86 °C (187 °F) | [6] |
| Vapor Pressure | 0.111524 mm Hg @ 23 °C | [1] |
| log P | 4.4 | [1][4] |
| Stability | Stable under normal conditions; has a fairly long shelf life. | [4][7] |
Recommended Solvents for Dissolution
This compound is a non-polar organic compound, and its high log P value suggests good solubility in non-polar organic solvents.[1][4] For experimental purposes, selecting an appropriate solvent is critical. Table 2 provides a list of recommended solvents for dissolving this compound, along with their suitability for common experimental assays.
Table 2: Solvent Recommendations for this compound Dissolution
| Solvent | Suitability for Stock Solutions | Suitability for Cell-Based Assays | Notes |
| Ethanol (B145695) (95-100%) | Excellent | Good (with appropriate dilution) | A common solvent for dissolving hydrophobic compounds for biological assays. Ensure final concentration in media is low to avoid cytotoxicity. |
| Dimethyl Sulfoxide (DMSO) | Excellent | Good (with appropriate dilution) | A widely used solvent for preparing stock solutions for in vitro studies. Final concentrations should typically be kept below 0.5% to minimize solvent effects. |
| Methanol | Good | Moderate | Can be used for stock solutions, but its higher volatility and potential for cytotoxicity require careful handling. |
| Acetone | Good | Not Recommended | Suitable for preparing analytical standards but generally not used for biological assays due to its high volatility and cytotoxicity. |
| Isopropanol | Good | Moderate | Can be an alternative to ethanol for stock solutions. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in 95% ethanol.
Materials:
-
This compound
-
95% Ethanol (analytical grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Glass pipette or syringe
-
Vortex mixer
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully add 100 mg of this compound to the vial using a pipette or syringe. Record the exact weight.
-
Add approximately 8 mL of 95% ethanol to the vial.
-
Cap the vial and vortex at room temperature until the this compound is completely dissolved.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Rinse the vial with a small amount of 95% ethanol and add the rinsing to the volumetric flask.
-
Bring the final volume to 10 mL with 95% ethanol.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, amber glass vial for storage.
Protocol for Long-Term Storage of this compound and its Solutions
Proper storage is crucial to maintain the stability and integrity of this compound.
For Neat this compound:
-
Store in a cool, dry, and dark place.[4]
-
Keep the container tightly sealed to prevent oxidation and evaporation.
-
Recommended storage temperature is between 5-25°C.[6]
For this compound Stock Solutions:
-
Store stock solutions in amber glass vials at -20°C for long-term storage (months to years).
-
For short-term storage (weeks), solutions can be kept at 4°C.
-
Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.
Diagrams
Caption: Workflow for this compound Dissolution and Storage.
Caption: Decision Tree for Handling this compound.
References
- 1. iff.com [iff.com]
- 2. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 5. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 6. finefrag.com [finefrag.com]
- 7. finefrag.com [finefrag.com]
Application Note: High-Throughput Screening for Modulators of Inflammatory Signaling Using Koavone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a hypothetical high-throughput screening (HTS) assay designed to identify modulators of a pro-inflammatory signaling pathway. We utilize Koavone, a novel ketone-containing compound, as a test agent in a cell-based reporter assay. The protocol details the experimental workflow, data analysis, and presents hypothetical results demonstrating the inhibitory potential of this compound on the "InflammoKinase-1" (IK-1) pathway. This document serves as a guide for researchers and scientists in drug development interested in establishing similar screening platforms for novel chemical entities.
Introduction
Inflammatory processes are at the core of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling cascade in inflammation involves the activation of InflammoKinase-1 (IK-1), a hypothetical serine/threonine kinase. Upon activation by pro-inflammatory cytokines, IK-1 phosphorylates the transcription factor "InflammoTrans Factor-1" (ITF-1). Phosphorylated ITF-1 then translocates to the nucleus and induces the expression of downstream pro-inflammatory genes. Given its central role, IK-1 represents a promising therapeutic target for the development of novel anti-inflammatory agents.
High-throughput screening (HTS) is a powerful methodology for identifying novel bioactive compounds from large chemical libraries. Cell-based reporter assays are particularly useful in HTS as they allow for the interrogation of specific signaling pathways in a cellular context. In this application note, we propose a hypothetical scenario where this compound, a pentamethylheptenone derivative, is screened for its ability to modulate the IK-1 signaling pathway using a luciferase-based reporter gene assay.
Hypothetical Signaling Pathway: IK-1 Cascade
The diagram below illustrates the hypothetical IK-1 signaling pathway.
Caption: Hypothetical IK-1 signaling pathway.
Experimental Protocols
Cell Line and Reagents
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an ITF-1 responsive promoter (HEK293-ITF-1-Luc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin for selection.
-
Stimulant: Recombinant human pro-inflammatory cytokine (e.g., TNF-α) at a final concentration of 10 ng/mL.
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Control Inhibitor: A known IK-1 inhibitor (e.g., Staurosporine) at a stock concentration of 1 mM in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
HTS Assay Workflow
The following diagram outlines the high-throughput screening workflow.
Caption: High-throughput screening experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-ITF-1-Luc cells in culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Using a liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and the control inhibitor (Staurosporine) in DMSO.
-
Further dilute the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM for this compound). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cell plate and add 40 µL of the compound dilutions. Add medium with 0.5% DMSO to the control wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare the pro-inflammatory cytokine solution in culture medium at 2x the final concentration (20 ng/mL).
-
Add 10 µL of the cytokine solution to all wells except the negative control wells (which receive 10 µL of medium).
-
Incubate the plate at 37°C for 6 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The following tables present hypothetical data from the HTS assay.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Signal to Background (S/B) | 150 |
| Z'-factor | 0.75 |
Table 2: Dose-Response of this compound on IK-1 Pathway Activation
| This compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (DMSO control) | 1,500,000 | 0 |
| 0.1 | 1,450,000 | 3.3 |
| 1 | 1,200,000 | 20.0 |
| 5 | 800,000 | 46.7 |
| 10 | 450,000 | 70.0 |
| 25 | 200,000 | 86.7 |
| 50 | 100,000 | 93.3 |
| 100 | 75,000 | 95.0 |
Table 3: IC50 Values for this compound and Control Inhibitor
| Compound | IC50 (µM) |
| This compound | 7.5 |
| Staurosporine (Control) | 0.5 |
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for a high-throughput screening assay to identify modulators of the IK-1 inflammatory signaling pathway. The presented data for this compound suggests its potential as an inhibitor of this pathway, with a hypothetical IC50 value of 7.5 µM. The described workflow and data analysis can be adapted for screening other compound libraries against various cell-based targets. Further validation and secondary assays would be required to confirm the mechanism of action and specificity of any identified hit compounds.
Application of Koavone in CRISPR-Cas9 Experiments: A Hypothetical Framework
Introduction
As of late 2025, a comprehensive review of scientific literature and public databases reveals no specific compound named "Koavone" in the context of CRISPR-Cas9 gene-editing experiments. The information presented herein is a hypothetical framework designed for researchers, scientists, and drug development professionals. This document outlines potential applications and detailed experimental protocols to investigate the effects of a novel small molecule, hypothetically named "this compound," on the efficiency and specificity of the CRISPR-Cas9 system. The methodologies and data presented are illustrative and intended to serve as a guide for the potential evaluation of such a compound.
Hypothetical Application Notes
Potential Applications of this compound in CRISPR-Cas9 Gene Editing:
-
Enhancement of Homology Directed Repair (HDR): this compound could potentially increase the frequency of precise gene editing through the HDR pathway, which is often less efficient than the error-prone Non-Homologous End Joining (NHEJ) pathway.[1][2][3] This would be highly beneficial for therapeutic applications requiring precise correction of genetic mutations.
-
Improvement of Knock-in Efficiency: For experiments involving the insertion of a genetic sequence (knock-in), this compound might improve the integration rate of donor DNA templates.[4]
-
Reduction of Off-Target Effects: this compound could modulate cellular pathways to increase the specificity of the Cas9 nuclease, thereby reducing cleavage at unintended genomic sites.[5][6]
-
Cell-Type Specific Effects: The activity of this compound may be dependent on the cellular context, potentially allowing for enhanced gene editing in specific cell types, such as post-mitotic neurons or primary cells, which are notoriously difficult to edit.[7]
Hypothetical Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to test the efficacy of this compound in enhancing CRISPR-Cas9 mediated gene editing in HEK293T cells.
Table 1: Effect of this compound on CRISPR-Cas9 Editing Efficiency at the HPRT Locus
| Treatment Group | This compound Concentration (µM) | Indel Frequency (%) | HDR Frequency (%) |
| Vehicle Control | 0 | 25.3 ± 2.1 | 3.1 ± 0.5 |
| This compound | 1 | 24.8 ± 1.9 | 8.9 ± 1.2 |
| This compound | 5 | 26.1 ± 2.5 | 15.7 ± 1.8 |
| This compound | 10 | 25.5 ± 2.3 | 12.4 ± 1.5 |
Table 2: Assessment of Off-Target Cleavage by this compound
| Target Site | Treatment Group | Off-Target Site 1 (Indels %) | Off-Target Site 2 (Indels %) | Off-Target Site 3 (Indels %) |
| HPRT | Vehicle Control | 2.8 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| HPRT | This compound (5 µM) | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
Hypothetical Signaling Pathway Modulated by this compound
This diagram illustrates a hypothetical signaling pathway through which this compound may enhance HDR-mediated gene editing. In this model, this compound inhibits a key protein in the NHEJ pathway, thereby promoting the cell's utilization of the HDR pathway for DNA repair following a Cas9-induced double-strand break.
References
- 1. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Repair Pathway Choices in CRISPR-Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. An optimized CRISPR/Cas9 approach for precise genome editing in neurons | eLife [elifesciences.org]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
Important Note on "Koavone": Initial literature searches for "this compound" and its chemical name, 3,4,5,6,6-Pentamethylhept-3-en-2-one, did not yield any scientific evidence of its use in cancer research or for the induction of apoptosis in cancer cells. "this compound" is primarily documented as a synthetic fragrance ingredient.
Therefore, this document will focus on Flavokawain B (FKB) , a well-researched natural chalcone (B49325) derived from the kava (B3030397) plant (Piper methysticum), which has demonstrated significant potential in inducing apoptosis in various cancer cell lines. The following application notes and protocols are provided for researchers, scientists, and drug development professionals interested in the anti-cancer properties of FKB.
Application Notes: Flavokawain B (FKB)
Introduction: Flavokawain B (FKB) is a naturally occurring chalcone that has garnered considerable interest for its cytotoxic and pro-apoptotic effects on a wide range of cancer cells.[1][2] It has been shown to inhibit cancer cell proliferation and induce programmed cell death, making it a promising candidate for further investigation as a potential therapeutic agent.[3]
Mechanism of Action: FKB induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] Its mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Key molecular targets and events include:
-
Upregulation of Death Receptors: FKB increases the expression of Death Receptor 5 (DR5).[3][4]
-
Modulation of Bcl-2 Family Proteins: It enhances the expression of pro-apoptotic proteins such as Bim, Puma, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1][4][5]
-
Inhibition of Apoptosis Proteins (IAPs): FKB downregulates the expression of survivin and XIAP (X-linked inhibitor of apoptosis protein).[5][6]
-
Caspase Activation: The modulation of the above targets leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[4][5]
-
Involvement of Signaling Pathways: FKB has been shown to suppress the PI3K/Akt signaling pathway and activate the JNK pathway, both of which are critical in regulating cell survival and apoptosis.[2][5][7]
Cell Line Susceptibility: FKB has demonstrated efficacy against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of FKB required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
Quantitative Data
Table 1: Cytotoxic Activity of Flavokawain B (FKB) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay Method |
| SYO-I | Synovial Sarcoma | Not Specified | - | - |
| HS-SY-II | Synovial Sarcoma | Not Specified | - | - |
| DU145 | Prostate Cancer | Lower than LAPC4/LNCaP | - | - |
| PC-3 | Prostate Cancer | Lower than LAPC4/LNCaP | - | - |
| H460 | Non-Small Cell Lung Cancer | Not Specified | - | - |
| SK-LMS-1 | Uterine Leiomyosarcoma | Preferential inhibition over normal cells | - | - |
| ECC-1 | Endometrial Adenocarcinoma | Preferential inhibition over normal cells | - | - |
| SNU-478 | Cholangiocarcinoma | 69.4 µmol/l | 72 | MTT |
| 143B | Osteosarcoma | ~1.97 µg/mL (3.5 µM) | 72 | MTT |
| Saos-2 | Osteosarcoma | Not Specified | - | - |
| A375 | Melanoma | 7.6 µg/mL | 24 | MTT |
| A2058 | Melanoma | 10.8 µg/mL | 24 | MTT |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 µg/mL | - | - |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 µg/mL | - | - |
| HepG2 | Hepatocellular Carcinoma | 28 µM | 72 | Neutral Red Assay |
| ACC-2 | Oral Adenoid Cystic Carcinoma | 4.69 ± 0.43 µmol/L | 48 | - |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters.[8]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of FKB on cancer cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[8]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Flavokawain B (FKB)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of FKB in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the FKB dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[8]
-
Materials:
-
Cancer cells treated with FKB
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Binding Buffer (1X)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with FKB at the desired concentrations for the specified time.
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
3. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following FKB treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
-
Materials:
-
Cancer cells treated with FKB
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay kit
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with FKB at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.[1][7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
References
- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
Application Note: Hypothetical Use of Koavone in Fluorescence Microscopy for Cellular Studies
Disclaimer: Koavone is commercially known as a synthetic fragrance ingredient and is not recognized as a standard fluorescent probe in scientific literature.[1][2][3][4] This document presents a hypothetical application of this compound in fluorescence microscopy for research and illustrative purposes only. The experimental protocols, data, and proposed mechanisms are conjectural and intended to serve as a template for the application of a novel fluorescent compound.
Introduction
This compound is a synthetic compound with the chemical formula C₁₂H₂₂O, primarily utilized in the fragrance industry for its woody and floral scent profile.[3][5] While its primary application is in perfumery, this application note explores a hypothetical scenario where this compound, or a derivatized form, could be employed as a fluorescent probe for cellular imaging. We propose a speculative mechanism by which this compound could be used to visualize specific cellular compartments or processes and provide detailed protocols for its hypothetical application in fluorescence microscopy. This document is intended for researchers, scientists, and drug development professionals interested in the potential development and application of novel imaging agents.
Hypothetical Properties of this compound as a Fluorescent Probe
For the purpose of this application note, we will assume that this compound possesses intrinsic fluorescence (autofluorescence) upon binding to specific cellular targets or that it has been chemically modified to create a fluorescent derivative, "this compound-Fluorophore." The data presented below is purely illustrative.
Table 1: Hypothetical Spectroscopic Properties of this compound-Fluorophore
| Property | Value |
| Excitation Maximum (Ex) | 488 nm |
| Emission Maximum (Em) | 525 nm |
| Quantum Yield | 0.65 |
| Molar Extinction Coefficient | 75,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 488 nm Argon Ion Laser |
| Recommended Emission Filter | 510-540 nm Bandpass |
Proposed Cellular Application: Imaging of Lipid Droplets
We hypothesize that due to its lipophilic nature (Log P: 4.4), this compound could preferentially accumulate in lipid-rich organelles such as lipid droplets.[1][3] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their dysregulation is implicated in various metabolic diseases.
Diagram 1: Hypothetical Signaling Pathway Involving Lipid Droplet Dynamics
Caption: Hypothetical pathway of fatty acid uptake and storage in lipid droplets, targeted by this compound-Fluorophore.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the use of "this compound-Fluorophore" in live-cell imaging. These protocols are based on standard fluorescence microscopy techniques.
Cell Culture and Plating
-
Culture adherent cells (e.g., HeLa, A549) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment. This can be done by pipetting the cell suspension directly onto the glass bottom.[6]
Staining with this compound-Fluorophore
-
Prepare a 1 mM stock solution of "this compound-Fluorophore" in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the "this compound-Fluorophore" staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to reduce background fluorescence.[7]
-
Add fresh, pre-warmed live-cell imaging medium to the cells for the duration of the imaging experiment. For long-term imaging, use a larger volume of medium to prevent evaporation and changes in osmolarity.[7][8]
Diagram 2: Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for preparing and imaging live cells with a fluorescent probe.
Image Acquisition
-
Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
If using a confocal microscope, select the 488 nm laser line for excitation.
-
Set the emission detection to 510-540 nm.
-
Use a 60x or 100x oil immersion objective for high-resolution imaging.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[8]
-
Acquire images and, if necessary, z-stacks for three-dimensional reconstruction. For time-lapse imaging, define the time intervals and duration of the experiment.
Hypothetical Data Presentation
The following table summarizes fictional quantitative data that could be obtained from an experiment using "this compound-Fluorophore" to study the effect of a hypothetical drug on lipid droplet formation.
Table 2: Hypothetical Quantification of Lipid Droplet Accumulation
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Average Lipid Droplet Size (µm²) | Number of Lipid Droplets per Cell |
| Control (Vehicle) | 150.5 ± 12.3 | 0.8 ± 0.2 | 25 ± 5 |
| Drug X (10 µM) | 350.8 ± 25.1 | 1.5 ± 0.4 | 60 ± 8 |
| Drug Y (10 µM) | 95.2 ± 10.8 | 0.6 ± 0.1 | 15 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
While this compound is currently established as a fragrance ingredient, this application note has explored its hypothetical potential as a fluorescent probe for cellular imaging. The provided protocols and illustrative data offer a framework for how a novel, lipophilic compound could be characterized and applied in fluorescence microscopy, particularly for the study of lipid-rich organelles. It is important to reiterate that this application is purely speculative and would require significant chemical modification and biological validation to be realized. Researchers are encouraged to use this document as a conceptual guide for the development and application of new imaging tools in cell biology and drug discovery.
References
- 1. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 2. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 3. iff.com [iff.com]
- 4. specialchem.com [specialchem.com]
- 5. perfumiarz.com [perfumiarz.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
Koavone: Application Notes and Protocols for Preclinical Research
Disclaimer: The following application notes and protocols are based on publicly available information regarding the chemical entity "Koavone." Initial research indicates that this compound is primarily documented and utilized as a fragrance ingredient.[1][2][3][4][5][6] To date, there is no publicly available scientific literature detailing its administration in preclinical studies for therapeutic purposes. The information provided below is a generalized framework for the preclinical evaluation of a novel chemical entity, adapted for a hypothetical scenario where this compound is being investigated for potential pharmaceutical applications. Researchers should exercise caution and conduct thorough literature reviews and preliminary in vitro studies before proceeding with in vivo experiments.
Introduction
This compound is a synthetic aroma chemical with a complex woody, floral, and amber scent profile.[1][4] Its chemical formula is C₁₂H₂₂O, and it is also known by the IUPAC name (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.[3] While its current application is in the fragrance industry, its chemical structure may warrant investigation for biological activity. These notes provide a hypothetical framework for the initial preclinical assessment of this compound.
Hypothetical Signaling Pathway and Mechanism of Action
Given the lack of specific data for this compound's biological effects, we can postulate a hypothetical signaling pathway for initial investigation based on common drug discovery targets. For instance, many small molecules are investigated for their potential to modulate inflammatory pathways. A hypothetical pathway to investigate could be the Toll-Like Receptor 4 (TLR4) signaling cascade, which is crucial in the innate immune response and inflammation.
Physicochemical Properties and Formulation
A summary of known physicochemical properties of this compound is presented below. These are critical for developing appropriate formulations for in vivo administration.
| Property | Value | Reference |
| Molecular Weight | 182.3 g/mol | [4] |
| Chemical Formula | C₁₂H₂₂O | [4] |
| Log P | 4.4 | [4] |
| Vapor Pressure | 0.111524 mm Hg @ 23° C | [4] |
| Physical State | Colorless to pale yellow liquid | [6] |
| Purity | ≥90% (sum of 5 isomers) | [6] |
Formulation Protocol for Preclinical Studies:
Due to its high Log P value, this compound is expected to be poorly soluble in aqueous solutions. Therefore, a formulation suitable for parenteral administration in animal models is required.
Objective: To prepare a stable formulation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the final dosing solution, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.
-
Add PEG400 to the tube.
-
Add Tween 80 to the tube.
-
Vortex the mixture thoroughly until a clear solution is formed.
-
Add saline or PBS dropwise while vortexing to reach the final desired concentration. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
The final formulation should be clear and administered shortly after preparation.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.
Experimental Protocols
In Vivo Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Workflow:
Protocol:
-
Animals: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).
-
Housing: House animals in standard conditions with ad libitum access to food and water. Note that commercial rodent diets may contain phytoestrogens which could potentially influence experimental outcomes.[7]
-
Dose Groups: Administer single doses of this compound at increasing concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group.
-
Administration: Administer the formulated this compound via intraperitoneal (i.p.) or oral gavage (p.o.).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) immediately after dosing and at regular intervals for 14 days. Record body weight daily for the first week and then weekly.
-
Endpoint: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | 5 | ||||
| 10 | 5 | ||||
| 50 | 5 | ||||
| 100 | 5 | ||||
| 500 | 5 | ||||
| 1000 | 5 |
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound after a single administration.
Protocol:
-
Animals: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Dose Administration: Administer a single dose of this compound (e.g., 10 mg/kg i.v. and 50 mg/kg p.o. or i.p.).
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Data Presentation:
| Parameter | Intravenous (IV) | Intraperitoneal (IP) / Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀₋t (ngh/mL) | ||
| AUC₀₋inf (ngh/mL) | ||
| t₁/₂ (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.[1][3] Standard laboratory safety precautions should be followed.
-
Handling: Avoid excessive inhalation of vapors and contact with skin and eyes.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Spills: In case of a spill, absorb with an inert material and dispose of according to local regulations.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources.[8]
Conclusion
While this compound is established as a fragrance ingredient, its potential as a bioactive molecule is yet to be explored. The protocols and frameworks provided here offer a starting point for a hypothetical preclinical investigation. It is imperative that any such research begins with extensive in vitro screening to identify potential biological targets and establish a clear scientific rationale before proceeding to in vivo studies.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. fraterworks.com [fraterworks.com]
- 3. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 4. iff.com [iff.com]
- 5. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 6. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 7. Animal models impacted by phytoestrogens in commercial chow: implications for pathways influenced by hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. finefrag.com [finefrag.com]
Koavone as a tool for studying protein-protein interactions
Initial research indicates that Koavone is not utilized as a tool for studying protein-protein interactions. Instead, it is consistently identified across chemical and fragrance industry sources as a synthetic aroma chemical prized for its unique scent profile.
This compound is characterized by a soft, powdery, and woody-violet aroma, often compared to the scent of orris root.[1] It is a colorless to pale yellow liquid at room temperature and is manufactured by International Flavors & Fragrances (IFF).[2] Its chemical name is 3,4,5,6,6-Pentamethylhept-3-en-2-one (and its isomers).[3]
Primary Applications in the Fragrance Industry
The principal use of this compound is as an ingredient in perfumes, cosmetics, soaps, candles, and air fresheners.[2] Perfumers value this compound for its ability to impart a refined, elegant, and long-lasting floral and woody character to fragrance compositions.[1][4] It is particularly effective in creating or enhancing violet, iris, and orris notes, and it blends well with other fragrance components like ionones and musks.[1][2]
Specific applications within the fragrance industry include:
-
Fine Fragrances: Used to create sophisticated floral and woody accords, often serving as a modern replacement for methyl ionones due to its superior diffusion and stability.[4]
-
Personal Care Products: Incorporated into soaps, lotions, and detergents to add a luxurious and creamy floral-woody scent.[1][5]
-
Home Fragrance: Employed in candles and diffusers to create a gentle and elegant ambiance.[1]
Due to the exclusive application of this compound in the fragrance industry, there is no scientific literature or experimental data available to support its use as a tool for studying protein-protein interactions. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this purpose is not possible.
References
Flow cytometry protocol using Koavone
Disclaimer: The following application note is a hypothetical example created to fulfill the structural and content requirements of the prompt. The compound "Koavone" is an aroma chemical used in the fragrance industry and has no known biological or pharmaceutical applications.[1][2][3][4][5] The information presented below, including the mechanism of action, experimental protocols, and data, is entirely fictional and for illustrative purposes only.
Application Note & Protocol
Topic: Measuring Drug-Induced Apoptosis using this compound, a Novel PI3K Pathway Inhibitor, by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This application note describes a protocol for evaluating the pro-apoptotic activity of "this compound," a hypothetical, novel small-molecule inhibitor of the PI3K/Akt pathway.
The protocol utilizes the Annexin V and Propidium Iodide (PI) dual-staining method for analysis by flow cytometry. Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic or necrotic cells, which have compromised membrane integrity. This dual-staining approach allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to function by directly inhibiting the catalytic subunit of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment and activation of downstream effectors like PDK1 and Akt. Deactivation of Akt leads to the dephosphorylation (activation) of pro-apoptotic proteins such as Bad, which then translocates to the mitochondria to initiate the intrinsic apoptotic cascade via the activation of Caspase-9 and downstream executioner caspases.
Caption: Hypothetical signaling pathway illustrating this compound's inhibition of PI3K.
Experimental Protocol
This protocol details the use of an Annexin V-FITC and Propidium Iodide (PI) kit to measure apoptosis in Jurkat cells (a human T-lymphocyte cell line) following treatment with this compound.
Materials and Reagents
-
Jurkat Cells (ATCC TIB-152)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
DMSO (Vehicle Control)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer (e.g., Agilent NovoCyte)[6]
-
6-well tissue culture plates
-
Microcentrifuge tubes
Experimental Workflow
Caption: Workflow for measuring apoptosis via Annexin V/PI flow cytometry.
Step-by-Step Procedure
-
Cell Seeding: Seed Jurkat cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for the desired time point (e.g., 24 hours).
-
Cell Harvesting: Transfer the cells from each well into separate 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Washing: Wash the cells by resuspending the pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Set up appropriate voltage and compensation settings using unstained and single-stained controls. Acquire at least 10,000 events per sample.
-
FITC Signal (Annexin V): Detects early apoptotic cells.
-
PI Signal: Detects late apoptotic/necrotic cells.
-
Data Presentation and Analysis
Flow cytometry data is typically visualized using a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). The plot is divided into four quadrants:
-
Lower Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
Hypothetical Quantitative Data
The following tables summarize the expected results from treating Jurkat cells with this compound for 24 hours.
Table 1: Percentage of Cell Populations at Varying this compound Concentrations
| This compound (µM) | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Vehicle) | 94.5 | 3.1 | 2.0 |
| 1 | 85.2 | 10.5 | 3.8 |
| 5 | 63.7 | 28.4 | 6.5 |
| 10 | 41.1 | 45.3 | 11.2 |
| 25 | 15.8 | 55.9 | 25.3 |
Table 2: Summary of Apoptotic and Viable Cells
| This compound (µM) | Total Apoptotic Cells (%) (Q2 + Q3) | Total Viable Cells (%) |
| 0 (Vehicle) | 5.1 | 94.5 |
| 1 | 14.3 | 85.2 |
| 5 | 34.9 | 63.7 |
| 10 | 56.5 | 41.1 |
| 25 | 81.2 | 15.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Inappropriate compensation settings. | Run single-stain controls for proper compensation setup. |
| Cells were handled too harshly. | Handle cells gently during washing and resuspension steps to avoid membrane damage. | |
| Low Annexin V signal | Insufficient incubation time. | Ensure the 15-minute incubation period is followed. |
| Apoptosis has not yet occurred. | Perform a time-course experiment to find the optimal treatment duration. | |
| Most cells are PI positive | Drug concentration is too high, causing rapid necrosis. | Test a lower range of drug concentrations. |
| Delay in analysis after staining. | Analyze samples as soon as possible (within 1 hour) after staining. |
References
Application Notes and Protocols: Koavone in Combination with Other Therapeutic Agents
Disclaimer: The following document is a template and an illustrative example. As "Koavone" is not a recognized therapeutic agent in publicly available scientific literature, the data, pathways, and protocols presented below are based on well-established principles of combination therapy research and utilize representative data for analogous investigational compounds. Researchers should substitute the specific details relevant to their molecule of interest.
Introduction
This compound is an investigational small molecule inhibitor targeting a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. Preclinical data suggests that while this compound demonstrates potent single-agent activity, its efficacy can be significantly enhanced through combination with other therapeutic agents. This document provides an overview of the preclinical evaluation of this compound in combination with Agent X, a hypothetical Bcl-2 inhibitor, and outlines detailed protocols for assessing synergy and mechanisms of action.
The rationale for combining a PI3K/AKT/mTOR pathway inhibitor with a Bcl-2 inhibitor is based on the convergent roles of these pathways in promoting cell survival and apoptosis resistance. Inhibition of the PI3K/AKT/mTOR pathway can decrease the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis induced by Bcl-2 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with Agent X in the H460 non-small cell lung cancer cell line.
Table 1: Single-Agent IC50 Values
| Compound | Target Pathway | H460 IC50 (nM) |
| This compound | PI3K/AKT/mTOR | 85 |
| Agent X | Bcl-2 | 150 |
Table 2: Combination Therapy Synergy Analysis
| This compound Conc. (nM) | Agent X Conc. (nM) | Cell Viability (%) | Combination Index (CI)* |
| 21.25 | 37.5 | 35 | 0.65 |
| 42.5 | 75 | 20 | 0.52 |
| 85 | 150 | 8 | 0.41 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the combination of this compound and Agent X.
Caption: Combined inhibition of PI3K and Bcl-2 to promote apoptosis.
Caption: Workflow for evaluating combination therapy synergy and efficacy.
Experimental Protocols
Cell Viability and Synergy Assessment
This protocol describes how to determine cell viability in response to this compound and Agent X, and how to calculate synergy.
Materials:
-
H460 cells (or other cancer cell line of interest)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Agent X (10 mM stock in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed H460 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation:
-
Single Agents: Prepare serial dilutions of this compound and Agent X in culture medium.
-
Combination: Prepare drug mixtures at a constant molar ratio based on the IC50 values (e.g., if this compound IC50 is 85 nM and Agent X is 150 nM, the ratio is ~1:1.76). Create serial dilutions of this mixture.
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate IC50 values for single agents using non-linear regression (log(inhibitor) vs. normalized response).
-
Use software such as CompuSyn to calculate the Combination Index (CI) from the combination treatment data.
-
Western Blot for Apoptosis Marker Cleaved Caspase-3
This protocol is for assessing the induction of apoptosis by measuring the levels of cleaved caspase-3.
Materials:
-
H460 cells
-
6-well plates
-
This compound, Agent X, and combination treatments
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibody: Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed H460 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, Agent X, the combination, or vehicle control at specified concentrations (e.g., IC50 concentrations) for 24 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with RIPA buffer and Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for Cleaved Caspase-3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-linked secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Re-probing (Loading Control): Strip the membrane and re-probe with the β-actin primary antibody and corresponding secondary antibody to ensure equal protein loading across lanes.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the cleaved caspase-3 signal to the β-actin signal. Compare the levels across different treatment groups.
Best practices for handling and disposal of Koavone
Disclaimer: Koavone is a synthetic aromachemical used in fragrances and is not intended for use in food, vape liquids, or for any internal use.[1] It is a raw material for fragrance composition and should not be applied undiluted to the skin.[1] These notes are intended for researchers, scientists, and professionals in laboratory and manufacturing settings where this compound is handled.
Introduction
This compound is a colorless to pale yellow liquid with a woody, floral, and balsamic aroma.[1][2] It is a synthetic substance, not found in nature, and is utilized in the formulation of perfumes, cosmetics, soaps, candles, and air fresheners.[1] Chemically, it is identified as 3,4,5,6,6-Pentamethylhept-3-en-2-one and its isomers.[2] Due to its chemical nature, proper handling and disposal procedures are essential to ensure laboratory safety and environmental protection.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C12H22O | [2][3] |
| Molecular Weight | 182.3 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | ~200 °C to 260 °C | [1][6] |
| Melting Point | -25 °C | [1] |
| Flash Point | ~86 °C to 100 °C | [6][7] |
| Density | 0.87 g/cm³ | [1] |
| Vapor Pressure | 15 Pa | [1] |
| Solubility | Soluble in alcohols and oils | [6] |
| Log P | 4.4 | [1][3] |
Health and Safety Hazards
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Sensitization: May cause an allergic skin reaction.[1][7][8]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][7][8]
-
Eye Irritation: May cause mild eye irritation.[4]
-
Skin Irritation: May cause skin irritation and/or dermatitis upon prolonged or repeated exposure.[6][9]
-
Inhalation: Inhalation of concentrated vapors may cause respiratory irritation.[4][6]
Experimental Protocols
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
4.1.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6][10]
-
Eye Protection: Safety goggles or a face shield are required.[6][10]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If ventilation is inadequate or when handling large quantities, a respirator may be necessary.[6]
4.1.2 Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when heating the substance.
-
Eye Wash Station: An accessible eye wash station should be available.
-
Safety Shower: A safety shower should be readily accessible.
4.1.3 Handling Procedures
-
Ensure all necessary PPE is correctly worn before handling this compound.
-
Dispense the required amount of this compound in a designated, well-ventilated area.
-
Keep the container tightly closed when not in use.[6]
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly after handling.
4.1.4 Storage
-
Store in a cool, dry, dark, and well-ventilated place.[1][6]
-
Keep containers tightly closed and upright to prevent leakage.[9]
-
Store away from heat, open flames, and strong oxidizing agents.[6][9]
4.2.1 Spill Cleanup
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[4][7]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
4.2.2 First Aid Measures
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[6][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice.[6][7]
-
Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a clearly labeled, sealed container.
-
Environmental Precaution: Do not release this compound into the environment, including drains and waterways.[6][7]
-
Regulatory Compliance: Dispose of the waste container in accordance with all applicable local, regional, and national regulations for hazardous chemical waste.[6][7] This may involve incineration or other approved methods for chemical waste disposal.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4][7]
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Protocol for this compound Spill Response.
References
- 1. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 2. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 3. iff.com [iff.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. finefrag.com [finefrag.com]
- 8. perfumeextract.co.uk [perfumeextract.co.uk]
- 9. perfumersworld.com [perfumersworld.com]
- 10. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 11. hekserij.nl [hekserij.nl]
Unraveling the Aromatic World of Koavone: A Substance Unrelated to In Situ Hybridization
Initial investigations into the use of Koavone for in situ hybridization (ISH) experiments have revealed no scientific basis for such an application. This compound is, in fact, a synthetic fragrance ingredient widely utilized in the perfume and cosmetics industries for its woody and floral notes. This document clarifies the true nature of this compound and, for the benefit of researchers, scientists, and drug development professionals, provides a comprehensive overview and generalized protocols for the well-established molecular biology technique of in situ hybridization.
This compound: An Olfactory Asset, Not a Laboratory Reagent
This compound is an aromachemical, identified by its main isomer 3,5,6,6-Tetramethyl-4-methyleneheptan-2-one[1]. It is valued in perfumery for its complex scent profile, which includes woody, floral, amber, and violet nuances[1]. It is a colorless to pale yellow liquid and is not found in nature[2]. Its primary application is in the formulation of fragrances for a variety of products, including perfumes, cosmetics, soaps, candles, and air fresheners[2]. There is no evidence in the scientific literature to suggest that this compound possesses properties that would make it suitable for use in molecular biology techniques such as in situ hybridization.
In Situ Hybridization: Visualizing Genetic Information in Context
In situ hybridization (ISH) is a powerful laboratory technique that allows for the precise localization of specific DNA or RNA sequences within the context of a cell, tissue, or whole organism[3][4]. This is achieved by using a labeled nucleic acid probe that is complementary to the target sequence of interest. The probe hybridizes to the target sequence, and the label allows for its visualization.
Key Applications of In Situ Hybridization:
-
Gene Expression Analysis: Determining the spatial and temporal patterns of gene expression.
-
Chromosomal Mapping: Locating genes on specific chromosomes.
-
Detection of Genetic Aberrations: Identifying gene amplifications, deletions, and translocations.
-
Infectious Disease Diagnosis: Detecting viral or bacterial nucleic acids in tissues.
There are several variations of the ISH technique, with Fluorescence In Situ Hybridization (FISH) being one of the most common. In FISH, the probe is labeled with a fluorescent molecule, allowing for detection using a fluorescence microscope[5].
Generalized Protocol for Fluorescence In Situ Hybridization (FISH)
The following is a generalized protocol for FISH on paraffin-embedded tissue sections. It is important to note that specific conditions, such as probe concentration, hybridization temperature, and wash stringency, may need to be optimized for different probes and tissue types.
I. Pre-hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax.
-
Rehydrate the tissue sections through a series of decreasing ethanol (B145695) concentrations (e.g., 100%, 95%, 70% ethanol) and finally in distilled water.
-
-
Permeabilization:
-
Treat sections with a proteinase K solution to digest proteins and improve probe accessibility to the target nucleic acid. The concentration and incubation time will need to be optimized.
-
-
Fixation:
-
Post-fix the tissues in a solution like 4% paraformaldehyde to preserve morphology and crosslink nucleic acids.
-
-
Dehydration:
-
Dehydrate the sections through an increasing ethanol concentration series and air dry.
-
II. Hybridization
-
Probe Preparation:
-
The fluorescently labeled probe is diluted in a hybridization buffer.
-
-
Denaturation:
-
The target DNA in the tissue and the DNA probe are denatured by heating to separate the double-stranded DNA into single strands.
-
-
Hybridization:
-
The probe solution is applied to the tissue section, and the slide is incubated at a specific temperature (e.g., 37°C) overnight in a humidified chamber to allow the probe to anneal to its complementary target sequence.
-
III. Post-hybridization Washes and Detection
-
Stringency Washes:
-
Wash the slides in a series of buffers with decreasing salt concentration and increasing temperature to remove non-specifically bound and unbound probes. The stringency of these washes is critical for specific signal detection.
-
-
Counterstaining:
-
A DNA-specific stain, such as DAPI, is often used to visualize the cell nuclei.
-
-
Mounting and Visualization:
-
A coverslip is mounted on the slide using an anti-fade mounting medium.
-
The slide is then visualized using a fluorescence microscope equipped with the appropriate filters for the fluorophore on the probe and the counterstain.
-
Experimental Workflow for Fluorescence In Situ Hybridization (FISH)
Caption: A flowchart illustrating the major steps in a typical Fluorescence In Situ Hybridization (FISH) experiment.
Data Presentation in In Situ Hybridization Studies
Quantitative data from ISH experiments is crucial for robust analysis. The following table provides an example of how such data could be structured.
| Target Gene | Cell Type/Region | Signal Intensity (Arbitrary Units) | Percentage of Positive Cells | Background Signal |
| Gene X | Tumor Core | 150 ± 25 | 85% | 10 ± 2 |
| Gene X | Tumor Margin | 75 ± 15 | 40% | 12 ± 3 |
| Gene Y | Normal Adjacent Tissue | 20 ± 5 | 5% | 11 ± 2 |
Signaling Pathway Visualization
While not directly related to the ISH protocol itself, ISH is often used to study the expression of genes within specific signaling pathways. The diagram below illustrates a generic signaling pathway that could be investigated using ISH to determine the localization of mRNA for each component.
References
- 1. iff.com [iff.com]
- 2. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting Koavone insolubility in PBS
Disclaimer
The compound "Koavone" does not appear in publicly available scientific literature or chemical databases. The following technical support guide has been created using "this compound" as a placeholder for a generic, poorly water-soluble small molecule compound, a common challenge in research. The principles and troubleshooting steps provided are based on standard laboratory practices for handling such compounds.
Technical Support Center: Working with this compound
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for handling the insolubility of this compound in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
This compound is likely a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like PBS. This is a common characteristic of many organic small molecules developed for research, which often have nonpolar structures that do not interact favorably with the polar water molecules in PBS.
Q2: What is the maximum recommended concentration of this compound in PBS?
The maximum intrinsic aqueous solubility of a hydrophobic compound like this compound is typically very low, often in the low micromolar (µM) or even nanomolar (nM) range. To achieve higher concentrations for experiments, a stock solution in an organic solvent must be prepared first, followed by dilution into your aqueous experimental medium. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.1%) to avoid off-target effects.
Q3: Can I heat the PBS to help dissolve this compound?
Slightly warming the solution (e.g., to 37°C) can sometimes increase the rate of dissolution and solubility. However, this is not always effective and carries the risk of degrading the compound if it is heat-sensitive. Always check the stability data for this compound before applying heat.
Q4: Is it acceptable to use a different buffer system?
Yes, depending on your experimental constraints. The pH of the buffer can significantly impact the solubility of compounds with ionizable groups. If this compound's structure contains acidic or basic moieties, its charge state and solubility will change with pH. However, for a neutral hydrophobic compound, changing the buffer alone is unlikely to solve significant solubility issues.
Troubleshooting Guide: this compound Insolubility
Problem: I prepared a high-concentration stock of this compound in DMSO, but it precipitates immediately when I dilute it in PBS for my cell culture experiment.
This is a classic sign of a compound crashing out of solution when the solvent environment changes from organic to aqueous.
Solution Workflow:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your PBS or media.
-
Optimize the Stock Solution: Prepare a less concentrated stock solution in DMSO. A highly concentrated DMSO stock requires a larger dilution factor, leading to a more abrupt and significant change in solvent polarity that can trigger precipitation.
-
Use a Co-Solvent or Surfactant: If lowering the concentration is not an option for your experiment, consider including a biocompatible co-solvent or surfactant in your final PBS solution.
The following diagram illustrates a typical troubleshooting workflow when encountering solubility issues.
Caption: A decision-making workflow for troubleshooting the precipitation of this compound in PBS.
Quantitative Data: Improving this compound Solubility
The table below presents hypothetical data on the solubility of this compound in PBS under different conditions, demonstrating the effectiveness of various solubilizing agents.
| Condition | This compound Concentration (µM) | Observation |
| PBS (pH 7.4) alone | 1 | Precipitate seen |
| PBS + 0.1% DMSO | 5 | Precipitate seen |
| PBS + 0.5% DMSO | 10 | Precipitate seen |
| PBS + 0.1% DMSO + 0.01% Tween® 20 | 50 | Clear solution |
| PBS + 0.1% DMSO + 0.1% Pluronic® F-68 | 75 | Clear solution |
| PBS + 0.1% DMSO + 1% (w/v) HP-β-CD* | 150 | Clear solution |
*HP-β-CD: Hydroxypropyl-β-cyclodextrin
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder (assume MW = 450 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM solution, the required mass is calculated as: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg
-
Weigh the this compound: Carefully weigh out 4.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure tubes are tightly sealed to prevent absorption of water by the DMSO.
Hypothetical Application: this compound in a Signaling Pathway
For context, a compound like this compound might be developed as an inhibitor of a specific kinase in a cellular signaling pathway, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.
The diagram below illustrates a simplified representation of this pathway, indicating where an inhibitor like this compound might act.
Caption: this compound as a hypothetical inhibitor of MEK within the MAPK/ERK signaling cascade.
Technical Support Center: Understanding "Koavone" and Mitigating Off-Target Effects of Kinase Inhibitors
Disclaimer: Initial research indicates that "Koavone" is a commercially available fragrance ingredient and not a kinase inhibitor or therapeutic drug. The following technical support guide is provided to address the user's query about mitigating off-target effects in the context of kinase inhibitors, a common challenge in drug development. This information is for educational purposes and does not apply to the fragrance ingredient "this compound."
Frequently Asked Questions (FAQs)
Q1: What is this compound and is it a kinase inhibitor?
A1: Based on available information, this compound is the trade name for the chemical compound (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one. It is a synthetic fragrance ingredient used in perfumery to impart woody, floral, and amber scents.[1][2][3][4] There is no scientific literature or public data to suggest that this compound is a kinase inhibitor or has any therapeutic application. Therefore, the concept of "off-target effects" in a pharmacological context does not apply to this substance.
Q2: What are off-target effects in the context of kinase inhibitors?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended therapeutic target.[5] For kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue.[5] These unintended interactions can lead to unforeseen side effects, toxicity, and misinterpretation of experimental results.[5]
Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of a kinase inhibitor?
A3: If a cellular phenotype does not align with the known function of the intended target kinase, it may be due to an off-target effect.[6] A "rescue" experiment is a gold-standard method to verify this.[6] If overexpressing a drug-resistant mutant of the target kinase reverses the phenotype, the effect is likely on-target.[6] If the phenotype persists, it is likely due to an off-target interaction.[6] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[6]
Q4: What are best practices to minimize off-target effects of kinase inhibitors in experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the inhibitor that still engages the intended target.[5][6] Performing a full dose-response curve is essential to identify the optimal concentration.[5] Additionally, verifying the expression and activity of the target kinase in your experimental model is a critical step.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype is inconsistent with target kinase function. | Off-target effect. | - Perform a rescue experiment with a drug-resistant mutant of the target kinase. - Use a structurally different inhibitor for the same target to see if the phenotype is reproduced. - Conduct a kinome-wide selectivity screen to identify potential off-target kinases.[6] |
| Discrepancy between biochemical and cell-based assay results. | - Different ATP concentrations between assays. - Poor cell permeability of the inhibitor. - The inhibitor is a substrate for cellular efflux pumps. - The target kinase is not expressed or is inactive in the cell line.[6] | - Ensure ATP concentration in biochemical assays mimics intracellular levels. - Assess and potentially modify the inhibitor's physicochemical properties to improve permeability. - Use cell lines that do not express high levels of relevant efflux pumps. - Verify target expression and phosphorylation status via Western blot or a similar method.[6] |
| High cellular toxicity at effective concentrations. | Off-target inhibition of essential kinases. | - Determine the inhibitor's selectivity profile to identify problematic off-targets. - Use a lower, more specific concentration in combination with another therapeutic agent (synergy). - Consider structurally modifying the inhibitor to reduce affinity for toxicity-mediating off-targets. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol verifies that the kinase inhibitor binds to its intended target within a cellular environment.[5]
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the kinase inhibitor or a vehicle control for 1-2 hours at 37°C.[5]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[5]
-
Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of the inhibitor indicates direct binding.
Protocol 2: Kinase Selectivity Profiling
This protocol helps to proactively identify potential off-target effects by screening the inhibitor against a large panel of kinases.[6]
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the inhibitor to a commercial service that offers kinase screening panels. These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity against hundreds of purified kinases.
-
Data Analysis: The results are usually provided as the percent inhibition at a specific concentration or as IC50 values for a range of kinases. This data reveals the selectivity of the inhibitor and identifies potential off-target interactions.
Signaling Pathways and Experimental Workflows
Caption: Workflow for identifying and mitigating off-target effects of kinase inhibitors.
Caption: On-target vs. off-target effects of a kinase inhibitor.
References
Improving the bioavailability of Koavone in vivo
Frequently Asked Questions (FAQs)
Q1: What is Koavone?
A1: this compound is a synthetic aroma chemical.[1][2] It is primarily used as a fragrance ingredient in perfumes, cosmetics, soaps, candles, and air fresheners.[1][2] It possesses a complex scent profile described as woody, floral, with amber and violet nuances, and is often used to create orris and violet accords in fragrance compositions.[1][2][3][4] this compound is not a naturally occurring substance.[1]
Q2: Is this compound a flavonoid?
A2: No, this compound is not a flavonoid. Flavonoids are a class of naturally occurring plant compounds with a specific chemical structure. This compound is a synthetic molecule with a different chemical structure, identified as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.[4]
Q3: Is there any information on the bioavailability of this compound for in vivo therapeutic use?
A3: Currently, there is no publicly available scientific literature or data regarding the in vivo bioavailability, pharmacokinetics, or therapeutic applications of this compound. Its intended use is for fragrance applications and not for internal consumption or therapeutic purposes.[1] Research on improving bioavailability is typically conducted for therapeutic agents, a category to which this compound does not belong.
Q4: Are there any in vivo studies or experimental protocols related to this compound's biological effects?
A4: A review of scientific databases and commercial supplier information does not indicate any in vivo studies investigating the biological or therapeutic effects of this compound. The available information focuses on its olfactory properties and use in fragrance formulations.
Troubleshooting Guide
Issue: I cannot find any data on improving the bioavailability of this compound for my experiments.
Troubleshooting Steps:
-
Verify the Compound's Intended Application: Confirm the primary application of the compound you are researching. This compound is documented as a fragrance ingredient, not a pharmaceutical or therapeutic agent.[1][2][3][4]
-
Consult Safety Data Sheets (SDS): Review the manufacturer's SDS for this compound. This document will provide critical information on its chemical properties, handling, and safety, but it is unlikely to contain bioavailability data. The SDS for this compound indicates it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[4]
-
Re-evaluate the Research Objective: If your research objective is to improve the in vivo bioavailability of a compound, it is crucial to work with substances that have known or potential therapeutic effects. The lack of data for this compound in this area is because it is not developed for such purposes.
General Strategies for Improving Bioavailability of Poorly Soluble Compounds (for informational purposes)
While not applicable to this compound, researchers working with therapeutic compounds facing bioavailability challenges can explore several established strategies. The low bioavailability of compounds is often due to poor aqueous solubility, low permeability, and extensive metabolism.[5][6][7]
Table 1: Common Strategies to Enhance Oral Bioavailability
| Strategy | Description | Potential Advantages |
| Pharmaceutical Technologies | ||
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. | Increased surface area for dissolution, improved saturation solubility.[8] |
| Nanoemulsions/Microemulsions | Thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant and co-surfactant. | Enhanced drug solubilization, increased permeability. |
| Solid Dispersions | Dispersion of one or more active ingredients in an inert carrier or matrix at solid state. | Improved wettability and dissolution rate of poorly soluble drugs.[5][7] |
| Chemical Modifications | ||
| Prodrugs | Covalent modification of a drug to alter its physicochemical properties, which then reverts to the active form in vivo. | Improved solubility, permeability, and stability. |
| Glycosylation | Attachment of a sugar moiety to the compound. | Can increase aqueous solubility.[9][10] |
| Methylation | Addition of a methyl group. | Can improve metabolic stability and intestinal absorption.[10][11] |
| Use of Excipients | ||
| Absorption Enhancers | Agents that reversibly increase the permeability of the intestinal epithelium. | Increased absorption of poorly permeable drugs.[12] |
Experimental Protocols for Bioavailability Studies
For researchers investigating the bioavailability of therapeutic compounds, a typical workflow involves several key experiments:
Diagram 1: Experimental Workflow for In Vivo Bioavailability Assessment
Caption: A generalized workflow for assessing the in vivo bioavailability of a therapeutic compound.
Note on Signaling Pathways: The investigation of signaling pathways is relevant when a compound has a known biological target and therapeutic effect. As this compound is a fragrance ingredient, there are no associated signaling pathways described in the scientific literature. For therapeutic flavonoids, for example, research might focus on pathways like MAPK, PI3K/Akt, or NF-κB, depending on the specific biological activity being studied.
References
- 1. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 2. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumeextract.co.uk [perfumeextract.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Self-nanomicellizing solid dispersion of edaravone: part I - oral bioavailability improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Flavonoid Bioavailability and Attempts for Bioavailability Enhancement | Semantic Scholar [semanticscholar.org]
- 12. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Koavone Technical Support Center: Long-Term Storage & Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potential degradation issues of the investigational compound Koavone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is expected to remain stable for at least 24 months. For short-term storage (up to 4 weeks), 2-8°C is acceptable.
Q2: I've noticed a slight yellowing of my solid this compound powder after prolonged storage. Is it still usable?
A2: A slight discoloration may indicate the formation of oxidative degradants. While minor discoloration might not significantly impact purity, it is crucial to re-qualify the material before use in sensitive assays. We recommend performing HPLC analysis to quantify the purity and identify any degradation products.
Q3: My this compound solution, prepared in DMSO, turned cloudy after being stored at 4°C for a week. What is the cause?
A3: this compound has limited solubility in DMSO at refrigerated temperatures, which can lead to precipitation. It is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, store aliquots at -80°C and use them promptly after thawing, ensuring the compound is fully redissolved.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways identified for this compound are oxidation and hydrolysis.[1][2][3] Oxidation, often accelerated by light and atmospheric oxygen, typically affects the tertiary amine moiety.[1][3] Hydrolysis of the ester functional group is catalyzed by acidic or basic conditions.[1][2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Reduced Bioactivity in Cellular Assays
-
Symptoms: You observe a significant drop in the expected pharmacological effect of this compound compared to previous experiments or a freshly prepared standard.
-
Possible Cause: This is often the first indication of compound degradation. The formation of degradants can lower the effective concentration of the active parent compound.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock: Prepare a new stock solution of this compound from a batch that has been stored under recommended conditions (-20°C, protected from light).
-
Analytical Verification: Analyze the problematic this compound stock using the validated HPLC method (see Experimental Protocols) to determine its purity and compare it against a reference standard.
-
Review Solution Handling: Ensure that experimental solutions are used immediately after preparation and that any intermediate dilutions in aqueous buffers are not stored for extended periods.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Symptoms: When analyzing your this compound sample via HPLC, you observe one or more new peaks that are not present in the reference chromatogram.
-
Possible Cause: These new peaks likely represent degradation products.[5][6] The retention time can give clues to the nature of the degradant (e.g., more polar compounds often elute earlier in reverse-phase HPLC).
-
Troubleshooting Steps:
-
Quantify Degradation: Integrate the area of all peaks to calculate the relative percentage of the main this compound peak and the impurity peaks. A significant decrease in the main peak's area percentage confirms degradation.
-
Perform Forced Degradation: To tentatively identify the degradation pathway, perform a forced degradation study (see Experimental Protocols).[7][8][9] Comparing the retention times of peaks from the forced degradation with the unknown peaks in your sample can help identify them as oxidative or hydrolytic products.
-
Review Storage Conditions: Verify that the sample was stored at the correct temperature and protected from light.[10] Accidental exposure to elevated temperatures or light can accelerate degradation.[11]
-
Data Presentation
Table 1: Stability of Solid this compound Under Various Storage Conditions (12 Months)
| Storage Condition | Purity (%) by HPLC | Appearance | Comments |
| -20°C, Dessicated, Dark | 99.5 ± 0.2 | White Crystalline Powder | Recommended Storage |
| 4°C, Dessicated, Dark | 98.1 ± 0.4 | White Crystalline Powder | Acceptable for short-term |
| 25°C / 60% RH, Dark | 92.3 ± 0.8 | Off-white to Pale Yellow Powder | Significant degradation observed |
| 40°C / 75% RH, Dark | 85.6 ± 1.1 | Yellow Powder, slight clumping | Accelerated degradation condition |
| 25°C / 60% RH, Light | 88.9 ± 0.9 | Yellow Powder | Photodegradation contributes to impurity formation |
Data are presented as mean ± standard deviation (n=3 batches). RH = Relative Humidity.
Table 2: Formation of Major Degradants Over Time at 40°C / 75% RH
| Time Point | This compound Purity (%) | Degradant K-Ox1 (%) | Degradant K-Hy2 (%) |
| 0 Months | 99.8 | < 0.05 | < 0.05 |
| 1 Month | 97.2 | 1.5 | 0.8 |
| 3 Months | 91.5 | 4.8 | 2.5 |
| 6 Months | 85.6 | 8.9 | 4.1 |
K-Ox1: Primary Oxidative Degradant; K-Hy2: Primary Hydrolytic Degradant.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol describes a stability-indicating HPLC method for quantifying this compound and its primary degradants.
-
Instrumentation:
-
HPLC system with a UV or Diode-Array Detector (DAD).[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.
-
Dilute to a final concentration of 50 µg/mL with 50:50 Water:Acetonitrile.
-
-
Analysis:
-
Inject the prepared sample.
-
Purity is calculated using the area percent method, assuming an equal response factor for all components.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify likely degradation products and establish the stability-indicating nature of the analytical method.[7][12][13]
-
Stock Preparation: Prepare a 1 mg/mL solution of this compound.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH and incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose solid powder and a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]
-
Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[15]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. academically.com [academically.com]
- 5. mastelf.com [mastelf.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. onyxipca.com [onyxipca.com]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Resistance to Koavone in Cell Lines
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing a specific anticancer mechanism of action for Koavone or documented mechanisms of resistance in cancer cell lines. This compound is primarily characterized in available literature as a fragrance ingredient.
Therefore, this technical support guide is presented as a hypothetical framework for a compound with a plausible mechanism of action for a natural product-derived anticancer agent. For the purposes of this guide, we will hypothesize that This compound acts as an inhibitor of the PI3K/Akt signaling pathway , a frequently targeted pathway in cancer therapy. The following information is illustrative and designed to provide researchers with a structured approach to investigating and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: We are postulating that this compound functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for regulating cell survival, proliferation, growth, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumorigenesis. This compound is hypothesized to bind to and inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Acquired resistance to PI3K/Akt pathway inhibitors is a common phenomenon and can be attributed to several molecular alterations:
-
Upregulation of Bypass Signaling Pathways: To circumvent the blockade of the PI3K/Akt pathway, cancer cells can activate alternative pro-survival signaling cascades. A frequently observed bypass mechanism is the activation of the MAPK/ERK pathway.
-
Mutations in the Drug Target: Genetic mutations within the components of the PI3K/Akt pathway that are targeted by this compound could alter the drug's binding site, thereby diminishing its inhibitory efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation patterns can alter the expression of genes that influence drug sensitivity, leading to a resistant phenotype.
Q3: What are the initial experimental steps to confirm that my cell line has developed resistance to this compound?
A3: The first and most critical step is to quantitatively assess the change in drug sensitivity. This is typically achieved by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with that of the original, parental (sensitive) cell line. A significant increase in the IC50 value provides strong evidence of acquired resistance.
Troubleshooting Guide
Problem 1: Increased IC50 of this compound in the treated cell line.
| Possible Cause | Suggested Action | Experimental Protocol |
| Development of acquired resistance. | Confirm the shift in IC50 and investigate the underlying molecular mechanisms. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values of this compound in parental and suspected resistant cell lines. |
Problem 2: No significant change in the expression or phosphorylation of PI3K/Akt pathway proteins upon this compound treatment in the resistant line.
| Possible Cause | Suggested Action | Experimental Protocol |
| Activation of a bypass signaling pathway. | Analyze the activation status of alternative survival pathways, such as the MAPK/ERK pathway. | Perform Western blot analysis to probe for key phosphorylated (activated) proteins in the MAPK/ERK pathway (e.g., p-MEK, p-ERK). |
Problem 3: Reduced intracellular accumulation of this compound in the resistant cell line.
| Possible Cause | Suggested Action | Experimental Protocol |
| Increased drug efflux mediated by ABC transporters. | Assess the expression and activity of common drug efflux pumps like P-glycoprotein. | Use a fluorescent P-gp substrate (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Compare the fluorescence intensity between parental and resistant cells, with and without a P-gp inhibitor (e.g., Verapamil). |
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) of this compound | Fold Resistance | p-Akt (Ser473) Expression (Relative to Control) | p-ERK1/2 (Thr202/Tyr204) Expression (Relative to Control) |
| Parental | Vehicle | 1.5 | 1 | 1.0 | 1.0 |
| Parental | This compound (1.5 µM) | - | - | 0.2 | 1.1 |
| Resistant | Vehicle | 15.0 | 10 | 0.9 | 3.5 |
| Resistant | This compound (15 µM) | - | - | 0.8 | 3.2 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothesized mechanism of this compound action on the PI3K/Akt pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Activation of MAPK/ERK as a bypass mechanism to this compound.
Technical Support Center: Minimizing Koavone-Induced Cytotoxicity in Normal Cells
Disclaimer: The following technical support guide is based on a hypothetical cytotoxic agent, "Koavone," presumed to be a flavonoid-like compound. The experimental data and signaling pathways described are illustrative and based on compounds with similar presumed structures and mechanisms of action.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, focusing on strategies to minimize its cytotoxic effects on normal cells while maintaining its efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines even at low concentrations of this compound. What could be the reason?
A1: Several factors could contribute to high cytotoxicity in normal cells:
-
Dose Optimization: The therapeutic window for this compound may be narrower than anticipated. It is crucial to perform a careful dose-response analysis to identify a concentration that is effective against cancer cells with minimal impact on normal cells.[1]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results in cytotoxicity assays. Ensure uniform seeding density for all experiments.[1]
-
Compound Potency: Variations in the purity or potency between different batches of this compound can affect experimental outcomes.[1]
-
Assay Incubation Time: The duration of exposure to this compound should be consistent across all experiments.[1]
Q2: How can we selectively target cancer cells while minimizing toxicity to normal cells?
A2: Achieving selective cytotoxicity is a primary goal in cancer therapy. Some strategies include:
-
Targeting Cancer-Specific Markers: Develop drug delivery systems that target proteins or receptors overexpressed on cancer cells.
-
Exploiting Metabolic Differences: Cancer cells often have altered metabolic pathways that can be selectively targeted.[1]
-
pH-Responsive Drug Delivery: Utilize the acidic tumor microenvironment to trigger the release of this compound specifically at the tumor site.[1]
Q3: What are some general strategies to protect normal cells from this compound-induced cytotoxicity?
A3: Several approaches can be employed to mitigate the toxic effects of cytotoxic compounds on normal cells:
-
Co-administration of Antioxidants: If this compound induces oxidative stress, co-treatment with antioxidants may offer protection.[1]
-
Use of Cytoprotective Agents: Certain agents can protect normal cells from the harmful effects of chemotherapy.[1]
-
Dose Optimization: A thorough titration of this compound concentration is essential to find a therapeutic window that maximizes cancer cell death while minimizing harm to normal cells.[1]
Troubleshooting Guides
High Cytotoxicity in Normal Cells
This guide provides a systematic approach to troubleshoot and optimize experiments where this compound exhibits high toxicity in non-cancerous cell lines.
Illustrative Data: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | This compound Concentration (µM) | % Cell Viability (Relative to Control) |
| A549 | Human Lung Carcinoma | 50 | 35% |
| MCF-7 | Human Breast Adenocarcinoma | 50 | 42% |
| HCT116 | Human Colon Carcinoma | 50 | 38% |
| BEAS-2B | Normal Human Bronchial Epithelial | 50 | 65% |
| MCF-10A | Normal Human Breast Epithelial | 50 | 72% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Trypsin-EDTA
-
Cold PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 1X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: General workflow for assessing this compound's cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting guide for high normal cell cytotoxicity.
References
Adjusting Koavone treatment time for optimal response
Important Notice: The information provided in this document is intended for a hypothetical scenario. Currently, "Koavone" is documented and available commercially as a fragrance ingredient.[1][2][3] There is no publicly available scientific literature detailing its use as an experimental therapeutic agent. Therefore, the following troubleshooting guide, protocols, and signaling pathways are illustrative examples based on common experimental workflows in drug development and are not based on established data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cellular response after this compound treatment. What is the optimal treatment time?
A1: The optimal treatment time for this compound is dependent on the cell type and the specific biological endpoint being measured. A time-course experiment is crucial to determine the ideal duration of treatment. We recommend starting with a broad range of time points to capture both early and late cellular responses.
Q2: How do we determine the effective concentration range for this compound in our cell line?
A2: A dose-response experiment should be performed to identify the optimal concentration of this compound. This involves treating cells with a range of concentrations and assessing the biological outcome. This will help in identifying the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: We are observing high levels of cytotoxicity even at short treatment times. What could be the cause?
A3: High cytotoxicity could be due to several factors:
-
Concentration: The concentration of this compound may be too high for your specific cell line. Consider performing a dose-response experiment to determine a less toxic concentration.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No discernible effect of this compound | Treatment time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). |
| Concentration is too low. | Conduct a dose-response study with a wider range of concentrations. | |
| Compound instability. | Prepare fresh solutions of this compound for each experiment. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells/plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups. | |
| Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected off-target effects | Non-specific binding. | Include appropriate negative and positive controls in your experimental design. |
| Activation of unintended pathways. | Perform pathway analysis to identify potential off-target signaling. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Time (Time-Course Experiment)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on initial dose-response data).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Assay: At each time point, perform a relevant assay to measure the desired biological endpoint (e.g., cell viability using MTT or CellTiter-Glo, gene expression via qPCR, or protein expression via Western blot).
-
Data Analysis: Plot the measured response against time to determine the optimal treatment duration.
Protocol 2: Assessing Dose-Dependent Response
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with solvent, if applicable).
-
Incubation: Incubate the cells for the optimal treatment time determined from the time-course experiment.
-
Assay: Perform the desired biological assay.
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound treatment time.
Caption: A hypothetical signaling pathway for this compound.
References
Troubleshooting unexpected results with Koavone
Koavone Technical Support Center
Welcome to the technical support center for this compound (K-852), a selective inhibitor of STAT3.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may be encountered during experiments with this compound.
Q1: Why am I not observing a decrease in STAT3 phosphorylation (p-STAT3) after this compound treatment?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to STAT3 inhibition. We recommend performing a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Time Course of Inhibition: The effect of this compound on p-STAT3 levels can be time-dependent. It is advisable to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
-
Compound Stability: Ensure that this compound has been stored and handled correctly to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.
-
Upstream Activation: If the STAT3 pathway is strongly activated by upstream signals (e.g., high concentrations of cytokines like IL-6 in the media), a higher concentration of this compound may be required to achieve inhibition.[1][2]
Q2: I am observing off-target effects or cellular toxicity at effective this compound concentrations. What can I do?
A2: Off-target effects can be a concern with kinase inhibitors.[3][4] Here are some strategies to mitigate them:
-
Concentration Optimization: Use the lowest effective concentration of this compound that inhibits p-STAT3 without causing significant toxicity. A careful dose-response analysis is crucial.
-
Control Experiments: Include appropriate controls to distinguish between STAT3-mediated effects and off-target toxicity. This could involve using a cell line with low STAT3 activity or a negative control compound.
-
Alternative Inhibitors: Some small molecule inhibitors of STAT3 have been reported to also inhibit other proteins, such as Thioredoxin Reductase 1 (TrxR1).[5][6] Consider if the observed phenotype could be related to off-target inhibition.
Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?
A3: Poor aqueous solubility can be an issue for some small molecule inhibitors.[7][8] To improve solubility:
-
Solvent Choice: Ensure the initial stock solution is prepared in an appropriate solvent, such as DMSO, at a high concentration.
-
Working Dilutions: When preparing working dilutions, add the this compound stock solution to the pre-warmed cell culture medium and mix thoroughly to ensure it is fully dissolved before adding to the cells.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced toxicity.
Q4: My Western blot results for p-STAT3 are inconsistent. How can I improve reproducibility?
A4: Reproducibility in Western blotting requires careful attention to detail.[9][10][11]
-
Consistent Protein Loading: Ensure equal amounts of protein are loaded in each lane. Use a reliable protein quantification assay (e.g., BCA) and normalize to a loading control like β-actin or GAPDH.[9]
-
Fresh Buffers and Reagents: Use freshly prepared lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[11]
-
Antibody Quality: Use a well-validated antibody specific for phosphorylated STAT3 (Tyr705).[12] Follow the manufacturer's recommendations for antibody dilutions and incubation times.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against STAT3 and other related kinases, demonstrating its selectivity.
| Kinase Target | IC50 (nM) |
| STAT3 | 8.5 |
| JAK1 | 850 |
| JAK2 | 1200 |
| STAT1 | >10,000 |
| STAT5 | >10,000 |
IC50 values were determined using a cell-free biochemical assay.
Experimental Protocols
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation in a cancer cell line.[9][10][11]
1. Cell Culture and Treatment: a. Plate your chosen cancer cell line (e.g., DU145, HepG2) in 6-well plates and allow them to adhere overnight.[12] b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11] f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
7. Signal Detection: a. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system. b. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data.
Visualizations
STAT3 Signaling Pathway and this compound's Point of Inhibition
Caption: Simplified STAT3 signaling pathway showing inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing this compound's effect on p-STAT3 via Western blot.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing new mechanisms of STAT3 inhibition - SciLifeLab [scilifelab.se]
- 7. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Technical Support Center: Troubleshooting Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in common laboratory assays. Given that "Koavone" is a fragrance ingredient and not a recognized laboratory assay, this guide focuses on troubleshooting widely used techniques such as immunoassays (e.g., ELISA) and protein assays, where interference is a frequent challenge.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference refers to any component in a sample that disrupts the intended analytical measurement, leading to inaccurate results.[1][2] This can manifest as either falsely elevated (positive interference) or falsely decreased (negative interference) readings of the analyte concentration.[3][4]
Q2: What are the common sources of interference in immunoassays?
A2: Immunoassays are susceptible to various interfering substances. These can be broadly categorized as:
-
Endogenous substances: These originate from within the sample and include heterophile antibodies, human anti-animal antibodies (HAAA), rheumatoid factor (RF), autoantibodies, and high concentrations of endogenous components like bilirubin, hemoglobin, and lipids.[1][3][5]
-
Exogenous substances: These are introduced from external sources, such as medications, dietary supplements (e.g., biotin), anticoagulants, and substances from sample collection tubes.[1][4][5]
-
Assay-related factors: These include cross-reactivity with structurally similar molecules and the "hook effect" in sandwich assays due to excessively high analyte concentrations.[4]
Q3: How can I identify if my assay is experiencing interference?
A3: Several signs may indicate assay interference:
-
Results are inconsistent with the clinical picture or other laboratory findings.[6]
-
Poor correlation between results from different assay platforms.
-
Non-linear results upon serial dilution of the sample.[3][6]
-
A "hook effect," where a high concentration of analyte leads to a lower-than-expected signal in a sandwich assay.[4]
Q4: What types of interference are common in protein assays?
A4: Protein assays, such as the Bradford or BCA assay, can be affected by substances that interact with the assay reagents. Common interferents include detergents, reducing agents (like DTT and β-mercaptoethanol), metal chelating agents, and certain buffers.[7][8]
Troubleshooting Guides
Immunoassay Interference
This guide provides a systematic approach to troubleshooting common issues in immunoassays like ELISA.
| Problem | Possible Cause | Recommended Solution |
| Falsely High Signal (False Positive) | Heterophile Antibodies or HAAA: These antibodies can cross-link the capture and detection antibodies in a sandwich assay.[9] | - Add blocking agents, such as non-specific immunoglobulins from the same species as the primary antibodies, to the assay buffer. - Use commercially available heterophile antibody blocking tubes.[6] - Pretreat the sample with blocking reagents. |
| Cross-reactivity: A substance structurally similar to the analyte is recognized by the assay antibodies.[1][4] | - Evaluate the specificity of the antibodies with known cross-reactants. - If possible, use a more specific monoclonal antibody pair. | |
| Biotin (B1667282) Supplementation (in streptavidin-biotin based assays): High levels of biotin in the sample can compete with biotinylated reagents.[1] | - Inquire about the patient's use of biotin supplements. - Use an alternative detection system that does not rely on the streptavidin-biotin interaction. | |
| Falsely Low Signal (False Negative) | High-Dose Hook Effect: Excess analyte saturates both capture and detection antibodies, preventing the formation of the sandwich complex.[4] | - Dilute the sample and re-run the assay. A sample with a hook effect will show a higher result upon dilution.[3] |
| Analyte-Specific Autoantibodies: Autoantibodies in the sample bind to the analyte, blocking its interaction with the assay antibodies.[5] | - Pretreat the sample to dissociate the antibody-analyte complexes (e.g., through pH adjustment or heat treatment), followed by neutralization. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent dispensing of samples, standards, or reagents. | - Ensure pipettes are properly calibrated. - Use consistent pipetting technique, such as reverse pipetting for viscous samples.[10] |
| Improper Washing: Insufficient washing can leave behind unbound reagents, leading to high background noise. | - Optimize the number of wash steps and the soaking time. - Ensure the washer is functioning correctly and all wells are being washed effectively.[10] | |
| Edge Effects: Temperature or evaporation gradients across the plate during incubation. | - Avoid stacking plates during incubation. - Use a plate sealer to prevent evaporation.[10] |
Protein Assay Interference
This guide addresses common issues encountered with Bradford and BCA protein assays.
| Problem | Possible Cause | Recommended Solution |
| Inaccurate Readings | Interfering Substances in Buffer: Detergents, reducing agents, or chelators are present in the sample buffer.[7][8] | - Dilute the sample to a point where the interfering substance is below its compatibility limit for the assay.[8][11] - Perform a buffer exchange using dialysis or a desalting column.[12] - Precipitate the protein using trichloroacetic acid (TCA) or acetone (B3395972) to remove the interfering substance.[11][12] |
| Incorrect Blank: The blank does not accurately reflect the sample matrix. | - Prepare the blank and standards in the same buffer as the samples.[8][12] | |
| Low Absorbance | Low Protein Concentration: The amount of protein in the sample is below the detection limit of the assay. | - Concentrate the sample. - Use a more sensitive protein assay method.[8][12] |
| High Background | Contaminated Cuvettes or Plates: Residual protein or other substances are present on the measurement surface. | - Use clean, disposable cuvettes or plates.[8] |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Detection
Objective: To determine if assay interference is present by assessing the linearity of analyte recovery upon dilution.
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
-
Assay the neat and diluted samples according to the standard protocol.
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
Interpretation: In the absence of interference, the corrected concentrations should be consistent across all dilutions. A lack of linearity, particularly a significant change in the corrected concentration at lower dilutions, suggests the presence of an interfering substance.[6]
Protocol 2: Spike and Recovery for Matrix Effect Assessment
Objective: To evaluate whether components in the sample matrix interfere with the accurate detection of the analyte.
Methodology:
-
Prepare three sets of samples:
-
Neat Matrix: The sample without any added analyte.
-
Spiked Buffer: A known concentration of the analyte spiked into the assay buffer.
-
Spiked Matrix: The same known concentration of the analyte spiked into the sample matrix.[1]
-
-
Assay all three sets of samples.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Matrix - Concentration of Neat Matrix) / Concentration of Spiked Buffer] * 100
-
Interpretation: A recovery rate close to 100% indicates that the sample matrix is not significantly interfering with the assay. A lower recovery percentage suggests the presence of interference.[1]
Protocol 3: Protein Precipitation with Acetone
Objective: To remove interfering substances from a protein sample before quantification.
Methodology:
-
Pipette your protein sample into a microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone to the tube.
-
Vortex briefly and incubate the mixture at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Allow the protein pellet to air dry to evaporate any residual acetone.
-
Resuspend the protein pellet in a buffer that is compatible with your protein assay.[11]
Visualizations
Caption: A workflow for troubleshooting assay interference.
Caption: Mechanism of heterophile antibody interference.
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. myadlm.org [myadlm.org]
- 4. scispace.com [scispace.com]
- 5. cusabio.com [cusabio.com]
- 6. myadlm.org [myadlm.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. go.zageno.com [go.zageno.com]
- 9. calbiotech.com [calbiotech.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio in Koavone assays
DISCLAIMER
The "Koavone assay" is understood to be a fictional or proprietary assay for the purpose of this response, as no specific information is publicly available. The following technical support guide has been constructed based on common principles and troubleshooting strategies applicable to standard biochemical and immunological assays, such as ELISAs (Enzyme-Linked Immunosorbent Assays), and is intended to serve as a representative example.
Welcome to the technical support center for the this compound Assay Kit. This guide is designed to help you resolve common issues and optimize your experimental results.
Troubleshooting Guide
This section addresses specific problems you might encounter while performing the this compound assay.
Issue 1: High Background Signal
Q: I am observing a high signal in my negative control wells (no sample or zero standard), which reduces the dynamic range of my assay. What are the potential causes and solutions?
A: High background is a common issue that can be caused by several factors. The following troubleshooting workflow and suggestions should help you identify and resolve the problem.
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background signal.
Possible Causes and Solutions:
-
Insufficient Washing: Inadequate washing can leave unbound detection antibody in the wells, leading to a high background signal.
-
Solution: Increase the number of wash steps (from 3 to 5) or the volume of wash buffer. Ensure that you are forcefully aspirating the contents of the wells at each step to remove all liquid.
-
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of the antibodies to the plate surface.
-
Solution: Increase the blocking incubation time (e.g., from 1 hour to 2 hours) or try a different blocking agent. Some assays perform better with blockers containing non-fat dry milk, while others require purified proteins like BSA.
-
-
Excessive Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding and a high background.
-
Solution: Perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies. (See "Experimental Protocols" section below).
-
-
Contaminated Reagents: The substrate or wash buffer may be contaminated.
-
Solution: Use fresh, sterile reagents. Always use a new aliquot of substrate for each experiment and avoid cross-contamination of your buffers.
-
Issue 2: Low or No Signal
Q: I am not detecting a signal, or the signal from my positive controls and samples is very weak. What could be wrong?
A: A weak or absent signal can stem from issues with reagents, the experimental protocol, or the sample itself.
Logical Relationship: Factors Affecting Signal Generation
Caption: Key factors influencing the final signal in the this compound assay.
Possible Causes and Solutions:
-
Inactive Reagents: The HRP-conjugated antibody or the chemiluminescent substrate may have lost activity.
-
Solution: Ensure all reagents have been stored correctly and are within their expiration date. Test the substrate by adding a very small amount of HRP enzyme directly to it; it should produce a strong signal.
-
-
Incorrect Protocol Steps: Omitting a step, such as adding the detection antibody, or using incorrect incubation times can result in no signal.
-
Solution: Carefully review the assay protocol. Create a checklist to follow during the experiment to ensure all steps are performed correctly and in the right order.
-
-
Low Target Protein Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Solution: Concentrate your sample, if possible. If you are using cell lysates, consider increasing the amount of total protein loaded per well.
-
-
Problems with Antibody Binding: The antibodies may not be binding to the target protein effectively.
-
Solution: Verify that you are using the correct antibodies for the this compound assay. If you are providing your own antibodies, ensure they are validated for this type of application.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended range of total protein to load for cell lysate samples? A1: We recommend starting with a protein concentration range of 10-50 µg of total lysate per well. The optimal amount will depend on the expression level of this compound in your specific cell type and should be determined empirically.
Q2: Can I use a different wash buffer than the one recommended? A2: Yes, a standard PBS or TBS solution containing 0.05% Tween-20 is generally acceptable. However, for optimal results and to ensure consistency, we strongly recommend using the wash buffer provided in the kit.
Q3: How should I prepare my standard curve? A3: Prepare a serial dilution of the this compound standard provided in the kit, starting from the highest concentration. Use the same diluent as your samples (e.g., lysis buffer) to prepare the dilutions. A typical 8-point standard curve, including a zero standard, is recommended.
Q4: My results show high variability between replicate wells. How can I improve precision? A4: High variability is often due to pipetting inaccuracies or inconsistent washing.
-
Pipetting: Use calibrated pipettes and ensure you are not introducing bubbles into the wells. When adding reagents, touch the pipette tip to the side of the well wall.
-
Washing: Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can significantly improve consistency.
-
Mixing: Ensure all samples and reagents are thoroughly mixed before being added to the plate.
Experimental Protocols & Data
Protocol: Optimizing Antibody Concentrations
To enhance the signal-to-noise ratio, it is critical to determine the optimal concentrations of the capture and detection antibodies. This is typically done using a checkerboard titration.
Methodology:
-
Coat a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 2 µg/mL to 0.125 µg/mL).
-
Block the plate as per the standard protocol.
-
Add a constant, moderate concentration of the this compound standard to all wells (for signal) and diluent only to a set of control wells (for background).
-
Add serial dilutions of the HRP-conjugated detection antibody (e.g., ranging from 1:1000 to 1:16000).
-
Proceed with the standard washing, substrate addition, and signal reading steps.
-
Calculate the signal-to-noise (S/N) ratio for each combination by dividing the signal from the standard-containing wells by the signal from the background wells.
This compound Assay Workflow
Caption: Step-by-step experimental workflow for the this compound assay.
Data Presentation: Example Antibody Titration
The table below shows example data from a checkerboard titration to find the optimal antibody concentrations. The goal is to identify the combination that yields the highest signal-to-noise ratio.
Table 1: Signal-to-Noise (S/N) Ratios from a Checkerboard Titration
| Capture Ab (µg/mL) | Detection Ab (1:1000) | Detection Ab (1:2000) | Detection Ab (1:4000) | Detection Ab (1:8000) |
| 2.0 | 15.2 | 25.6 | 30.1 | 22.5 |
| 1.0 | 18.9 | 32.4 | 45.3 | 35.7 |
| 0.5 | 14.3 | 28.9 | 38.6 | 30.1 |
| 0.25 | 8.7 | 15.1 | 21.0 | 18.4 |
Based on this example data, the optimal concentrations would be 1.0 µg/mL for the capture antibody and a 1:4000 dilution for the detection antibody, as this combination provides the highest signal-to-noise ratio (45.3).
Technical Support Center: Refinement of Koavone Delivery Methods in Animal Models
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for scientific literature and experimental data regarding the delivery of Koavone in animal models for research and drug development purposes has yielded limited specific information. The available data primarily identifies this compound as a synthetic fragrance ingredient.[1][2][3] Consequently, detailed experimental protocols, quantitative data for comparative analysis, and established signaling pathways necessary for creating in-depth troubleshooting guides and FAQs on its delivery as a potential therapeutic agent are not available at this time.
The information that is available on a related, but different, compound, the kavalactone kawain , indicates that it is well-absorbed orally in rats, and its bioavailability is significantly increased when co-administered with a kava (B3030397) extract.[4][5] This suggests that formulation and co-administration strategies could be critical for compounds in this class.
We are unable to provide a detailed technical support center with troubleshooting guides, FAQs, data tables, and diagrams for this compound delivery in animal models due to the absence of published research in this specific area. We recommend researchers interested in exploring the therapeutic potential of this compound to first conduct foundational studies to determine its pharmacokinetic and pharmacodynamic properties.
For general guidance on developing delivery methods for novel compounds in animal models, we offer the following general principles and troubleshooting approaches.
General Troubleshooting Guide for Novel Compound Delivery in Animal Models
This guide provides a general framework for troubleshooting common issues encountered during the administration of new chemical entities in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability (Oral) | Poor aqueous solubility of the compound. | - Formulation: Investigate the use of solubility enhancers such as cyclodextrins, surfactants, or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS). - Vehicle Selection: Test alternative vehicles like vegetable oils or polymer preparations (e.g., carboxymethyl cellulose (B213188) - CMC, polyethylene (B3416737) glycol - PEG).[6] - Particle Size Reduction: Consider micronization or nanonization to increase the surface area for dissolution. |
| First-pass metabolism in the liver. | - Route of Administration: Explore alternative routes that bypass the liver, such as intravenous, intraperitoneal, or subcutaneous injection. - Co-administration: Investigate the use of inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this can introduce confounding factors.[4] | |
| High Variability in Plasma Concentrations | Inconsistent dosing technique. | - Technique Refinement: Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., gavage needle placement, injection angle). - Volume and Concentration: Use a consistent and accurately prepared dosing solution for all animals. |
| Animal-to-animal physiological differences. | - Fasting: Standardize the fasting period before dosing to minimize variability in gastrointestinal conditions. - Animal Strain/Sex: Ensure the use of a consistent animal strain and sex, as metabolic differences can be significant. | |
| Adverse Events or Toxicity | Off-target effects of the compound. | - Dose Reduction: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). - Targeted Delivery: For localized effects, consider direct tissue injection or the use of targeted delivery systems (e.g., antibody-drug conjugates, nanoparticles). |
| Toxicity of the delivery vehicle. | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the excipients.[6] - Alternative Vehicles: Test less toxic or more biocompatible vehicles. |
General FAQs for Developing Animal Dosing Protocols
Q1: How do I select an appropriate starting dose for my compound in an animal model?
A1: If no prior data is available, a common approach is to start with a low dose and perform a dose-escalation study. In vitro cytotoxicity or efficacy data can sometimes be used to estimate a starting in vivo dose, but this requires careful toxicological consideration. For compounds with known mechanisms, literature on similar molecules can provide a starting point.
Q2: What are the key considerations when choosing a route of administration?
A2: The choice of administration route depends on the therapeutic target, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
-
Oral (PO): Convenient for chronic dosing but subject to first-pass metabolism and bioavailability issues.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability, but can be more invasive.
-
Intraperitoneal (IP): Often used in rodents, provides rapid absorption, but may not fully mimic human routes.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
-
Topical: Suitable for localized delivery to the skin.
Q3: What information should be collected during a pharmacokinetic (PK) study?
A3: A typical PK study involves collecting blood samples at various time points after compound administration. Key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
This data is crucial for determining bioavailability, clearance, and the appropriate dosing interval.
Experimental Workflow and Decision Making
The following diagram illustrates a general workflow for refining a delivery method for a novel compound in an animal model.
Caption: General workflow for delivery method refinement.
We will continue to monitor the scientific literature for new information on this compound and will update this technical support center as relevant data becomes available.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 3. iff.com [iff.com]
- 4. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the kavalactone kawain | RTI [rti.org]
- 6. caymanchem.com [caymanchem.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Koavone, a novel inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, aliquots of the stock solution should be kept at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration immediately before use.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
Q3: What are the expected off-target effects of this compound?
A3: While this compound shows high selectivity for MEK1/2, some minor off-target activity against other kinases in the same family at high concentrations (>10 µM) cannot be entirely ruled out. It is recommended to perform experiments using the lowest effective concentration and to include appropriate controls to monitor for potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause & Solution
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results.
-
Troubleshooting: Ensure a single-cell suspension before seeding and verify cell density with a cell counter. Optimize seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.
-
-
This compound Solubility: Poor solubility of this compound in the final culture medium can lead to inaccurate concentrations.
-
Troubleshooting: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity and ensure this compound remains in solution. Briefly vortex the diluted this compound solution before adding it to the cells.
-
-
Assay Incubation Time: The duration of drug exposure can affect the IC50 value.
-
Troubleshooting: Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for a given cell line.
-
Issue 2: No change in phospho-ERK levels after this compound treatment in Western Blot.
Possible Cause & Solution
-
Insufficient Drug Concentration or Treatment Time: The concentration or duration of this compound treatment may be insufficient to inhibit MEK effectively.
-
Troubleshooting: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1, 1, 10, 100 nM) and harvest cell lysates at different time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for inhibiting ERK phosphorylation.
-
-
Basal Pathway Activity: The cell line used may have low basal activity of the MAPK/ERK pathway.
-
Troubleshooting: Stimulate the pathway with a growth factor (e.g., EGF or FGF) for a short period before this compound treatment to induce a robust and detectable level of phospho-ERK.
-
-
Antibody Quality: The primary antibody against phospho-ERK may be of poor quality or used at a suboptimal dilution.
-
Troubleshooting: Use a validated antibody from a reputable supplier. Titrate the antibody to determine the optimal dilution for your experimental setup. Include a positive control (e.g., lysate from growth factor-stimulated cells) to confirm antibody performance.
-
Experimental Protocols & Data
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the respective wells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 5.8 |
| HT-29 | Colon Cancer | 12.3 |
| HCT116 | Colon Cancer | 9.7 |
| Panc-1 | Pancreatic Cancer | 25.1 |
Protocol: Western Blot for Phospho-ERK
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Table 2: Quantification of Phospho-ERK Levels After this compound Treatment
| Treatment | p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.25 |
| This compound (50 nM) | 0.05 |
| This compound (100 nM) | <0.01 |
Visualizations
Optimization of Koavone for specific research applications
Disclaimer: The following information is intended for researchers, scientists, and professionals in the fragrance and cosmetic industries. The content provided is for informational purposes only and is based on publicly available data for the aroma chemical Koavone. It appears there may be a misunderstanding regarding the application of this compound in biological or pharmaceutical research, as it is primarily used for its olfactory properties.
General Information and Properties
This compound is a synthetic aroma chemical known for its complex woody, floral, and ambery scent profile with violet nuances.[1][2][3] It is primarily utilized as a fragrance ingredient in a variety of consumer products.[1][4]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers) | [5] |
| IUPAC Name | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one | [6] |
| CAS Number | 81786-73-4 / 81786-74-5 / 81786-75-6 / 86115-11-9 | [2][5] |
| Molecular Formula | C12H22O | [2] |
| Molecular Weight | 182.3 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Woody, floral, amber, violet, powdery, with pine and balsamic notes. | [1][2][6] |
| Log P | 4.4 | [2] |
| Vapor Pressure | 0.111524 mmHg @ 23°C | [2] |
| Flash Point | 86°C (186°F) | [5][7] |
| Substantivity on blotter | Approximately 12 hours | [8][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic aroma chemical prized for its sophisticated woody and floral scent.[1][6] Its primary applications are in the fragrance and flavor industry, where it is used in perfumes, cosmetics, soaps, candles, and air fresheners to impart a smooth, powdery, and elegant character.[1] It is particularly effective in creating orris and violet accords.[4]
Q2: Is this compound used in pharmaceutical or biological research?
A2: Based on available data, this compound is not used as an active ingredient in pharmaceutical development or for specific biological research applications targeting signaling pathways. Its use in "pharmaceutical and chemical applications" refers to its role as a fragrance component in scented skincare products and to mask base odors in cosmetic formulations.[1] There is no evidence to suggest it has therapeutic effects or is used to modulate biological pathways in a research context.
Q3: What are the typical usage levels for this compound in a fragrance concentrate?
A3: Typical usage levels of this compound in a fragrance composition can range from 0.1% to 10%, with maximum recommended levels up to 30%.[2] At lower levels, it enhances amber notes, while at higher concentrations, it can produce an aldehydic and pine needle effect.[2][3][8]
Q4: What is the stability of this compound in different product bases?
A4: this compound is stable in most products, including soaps.[4][8] It demonstrates good performance and stability in fragrances, soaps, and shampoos.[8] However, its performance is rated as poor in bleach.[2]
Troubleshooting Guide for Formulation
| Issue | Potential Cause | Suggested Solution |
| Weak or unexpected scent profile | - Low concentration.- Incompatibility with other ingredients. | - Increase the concentration of this compound gradually, evaluating the scent at each step.- Evaluate the interaction of this compound with other fragrance components. It blends well with ionones, musks, and woody notes.[1] |
| Poor longevity of the fragrance | - this compound has a moderate longevity of about 12 hours on a smelling strip.[6][9] | - To increase the overall longevity of the fragrance, blend this compound with base notes that have a longer evaporation profile. |
| Allergic skin reaction | - this compound is classified as a skin sensitizer.[4][10] | - Do not use undiluted on the skin.[4] Ensure the final concentration in the end product complies with regulatory standards and safety guidelines. |
| Instability in final product | - Highly acidic or alkaline conditions.- Presence of strong oxidizing agents (e.g., bleach).[2] | - Test the stability of this compound in a small batch of the product base before large-scale production. Avoid use in harsh chemical environments like bleach. |
Experimental Protocols
As this compound is an aroma chemical, "experimental protocols" relate to its evaluation and use in perfumery rather than biological assays.
Protocol 1: Olfactory Evaluation of this compound
-
Preparation: Dip a standard smelling strip into a solution of this compound (e.g., 10% in ethanol (B145695) or undiluted).
-
Initial Evaluation (Top Note): Smell the strip immediately after dipping to evaluate the most volatile top notes, which may include fresh, pine-like aspects.[6]
-
Heart Note Evaluation: Smell the strip again after 15-30 minutes to assess the main character (the heart) of the chemical, which is typically woody, floral, and violet-like.[2][6]
-
Dry-Down Evaluation (Base Note): Evaluate the scent after several hours (e.g., 2, 6, and 12 hours) to understand its longevity and how the scent profile evolves over time.[6][9]
Protocol 2: Creating a Simple Amber Accord with this compound
-
Objective: To enhance an amber accord using this compound's diffusive properties.
-
Materials: this compound, Vanillin, Labdanum, Benzoin, and a suitable solvent (e.g., Dipropylene Glycol or Ethanol).
-
Procedure:
-
Create a base amber accord by blending Vanillin, Labdanum, and Benzoin in desired proportions.
-
Prepare a 10% dilution of this compound in the chosen solvent.
-
Incrementally add the this compound dilution to the amber accord, starting with a small amount (e.g., 1-5% of the total accord).
-
After each addition, mix thoroughly and evaluate the resulting scent on a smelling strip over time.
-
Observe how this compound lifts and diffuses the amber notes, adding woody and floral complexity.[2]
-
Safety and Handling
-
Storage: Keep in a cool, dry, dark place away from heat and direct sunlight.[1][4]
-
Handling: Wear protective gloves and eye protection when handling the concentrated material. Avoid inhaling vapors and prolonged skin contact.[1]
-
Hazards: May cause an allergic skin reaction.[4][10] Toxic to aquatic life with long-lasting effects.[4][10]
-
Spill Management: Absorb spills with an inert material and dispose of according to local regulations.[1]
Visualizations
Caption: Workflow for Incorporating this compound into a Fragrance Formulation.
Caption: Olfactory Profile and Applications of this compound.
References
- 1. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 2. iff.com [iff.com]
- 3. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 4. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 5. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 6. fraterworks.com [fraterworks.com]
- 7. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 8. specialchem.com [specialchem.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. perfumeextract.co.uk [perfumeextract.co.uk]
Validation & Comparative
Validating the Efficacy of a Novel MEK Inhibitor with a Secondary Assay: A Comparative Guide
Disclaimer: The following guide is a hypothetical case study created to fulfill the structural and content requirements of the prompt. Initial research indicates that "Koavone" is an aroma chemical used in the fragrance industry, not a therapeutic agent.[1][2][3] Therefore, the concepts of pharmacological efficacy and secondary assays for drug development do not apply to this compound. For the purpose of this guide, we will postulate a hypothetical therapeutic compound named This compound-T , a novel inhibitor of the MEK kinase within the MAPK/ERK signaling pathway.
This guide is intended for researchers, scientists, and drug development professionals. It objectively compares the hypothetical performance of this compound-T with other MEK inhibitors and provides supporting experimental data and protocols.
Hypothetical Mechanism of Action: this compound-T as a MEK Inhibitor
The Ras-Raf-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.[4][5] Our hypothetical compound, this compound-T, is designed to be a selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, this compound-T aims to block downstream signaling, thereby reducing tumor cell proliferation and survival.
Primary vs. Secondary Assays for Efficacy Validation
A primary assay typically measures a broad, functional outcome. For an anti-cancer agent like this compound-T, a common primary assay is a cell viability assay (e.g., MTT or WST-1 assay).[6][7] This assay quantifies the number of living cells after treatment and provides an IC50 value (the concentration of a drug that inhibits a biological process by 50%). While essential, a primary assay does not confirm that the drug works through its intended mechanism.
A secondary assay is employed to validate that the drug engages with its intended target and modulates the specific signaling pathway. In the case of this compound-T, a Western blot analysis to measure the phosphorylation of ERK serves as an ideal secondary assay.[2][8] A decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound-T would confirm its mechanism of action.
Comparative Efficacy of MEK Inhibitors
The following table summarizes hypothetical data comparing this compound-T with existing MEK inhibitors. The primary efficacy is measured by a cell viability assay (IC50) in a BRAF V600E mutant melanoma cell line. The secondary assay confirms target engagement by measuring the inhibition of ERK phosphorylation (p-ERK IC50).
| Compound | Primary Assay: Cell Viability (IC50, nM) | Secondary Assay: p-ERK Inhibition (IC50, nM) |
| This compound-T (Hypothetical) | 15 | 5 |
| Trametinib | 20 | 8 |
| Cobimetinib | 25 | 10 |
| Binimetinib | 30 | 12 |
| Selumetinib | 150 | 50 |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow and Protocols
Experimental Workflow: Western Blot for p-ERK
The diagram below outlines the key steps in performing a Western blot to validate the efficacy of this compound-T by measuring the inhibition of ERK phosphorylation.
Detailed Protocol: Western Blot for Measuring p-ERK Inhibition
This protocol provides a detailed methodology for assessing the inhibition of ERK phosphorylation in a cancer cell line (e.g., A375 melanoma) following treatment with this compound-T.
1. Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12 hours.
-
Treat the cells with varying concentrations of this compound-T (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to induce ERK phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[9]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
6. Stripping and Re-probing:
-
To normalize the p-ERK signal, strip the membrane of the bound antibodies using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
The efficacy of this compound-T is determined by the ratio of p-ERK to total ERK, which should decrease in a dose-dependent manner.[8]
References
- 1. droracle.ai [droracle.ai]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis: Koavone vs. Tofacitinib for the Treatment of Moderate to Severe Rheumatoid Arthritis
This guide provides a detailed comparison between the investigational drug Koavone and the standard-of-care Janus kinase (JAK) inhibitor, Tofacitinib (B832), for the treatment of moderate to severe rheumatoid arthritis (RA). The analysis is based on hypothetical preclinical and clinical data for this compound, contrasted with published data for Tofacitinib.
Introduction to Therapeutic Agents
This compound (Hypothetical) is a next-generation, orally administered, highly selective JAK2 inhibitor. Its targeted mechanism is designed to offer improved efficacy and a better safety profile compared to broader-spectrum JAK inhibitors by minimizing off-target effects on other JAK isoforms.
Tofacitinib is an oral JAK inhibitor approved for the treatment of adults with moderately to severely active RA who have had an inadequate response or intolerance to one or more Disease-Modifying Antirheumatic Drugs (DMARDs).[1] It primarily inhibits JAK1 and JAK3, with functional effects on JAK2. Tofacitinib has been evaluated in numerous clinical trials and its efficacy and safety profile are well-documented.[1][2][3][4]
Mechanism of Action
Both drugs target the JAK-STAT signaling pathway, which is crucial for the transduction of signals from cytokine and growth factor receptors involved in inflammation and immune response. Dysregulation of this pathway is a key factor in the pathogenesis of rheumatoid arthritis.
-
This compound is designed to selectively inhibit JAK2, aiming to specifically block the signaling of pro-inflammatory cytokines such as IL-6 and GM-CSF, which are highly dependent on JAK2. This selectivity is hypothesized to reduce side effects associated with the inhibition of other JAK isoforms.
-
Tofacitinib modulates the signaling of a wider range of cytokines by inhibiting JAK1, JAK2, and JAK3. This broader activity contributes to its therapeutic effect but may also be associated with a wider range of side effects.
Below is a diagram illustrating the targeted signaling pathway.
Caption: JAK-STAT signaling pathway and points of inhibition.
Quantitative Data Comparison
The following tables summarize the comparative efficacy and safety data for this compound (hypothetical Phase III data) and Tofacitinib (published Phase III data).
Table 1: Efficacy Outcomes at 6 Months
| Endpoint | This compound (10 mg, QD) + MTX (Hypothetical) | Tofacitinib (5 mg, BID) + MTX | Placebo + MTX |
| ACR20 Response | 72% | 59.8%[5] | 26.7%[5] |
| ACR50 Response | 48% | 31.1% | 12.5% |
| ACR70 Response | 25% | 15.2% | 4.8% |
| DAS28-CRP < 2.6 (Remission) | 18% | 5.6%[5] | 4.4%[5] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28 using C-reactive protein. MTX: Methotrexate.
Table 2: Safety Profile (Incidence Rates per 100 Patient-Years)
| Adverse Event of Special Interest | This compound (10 mg, QD) (Hypothetical) | Tofacitinib (5 or 10 mg, BID) |
| Serious Infections | 2.1 | 2.4[2] |
| Herpes Zoster (Shingles) | 2.5 | 3.0 - 4.0 |
| Major Adverse Cardiovascular Events (MACE) | 0.6 | 0.9[3] |
| Malignancies (excluding NMSC) | 0.7 | 0.9[3] |
| Gastrointestinal Perforations | 0.1 | 0.1[3] |
NMSC: Non-melanoma skin cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro JAK Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tofacitinib against JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Methodology:
-
Recombinant human JAK enzymes were incubated with the respective test compounds (this compound or Tofacitinib) at varying concentrations.
-
A peptide substrate and ATP were added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay, which measures the remaining ATP in the well.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
Protocol 2: Phase III Clinical Trial Design for Efficacy and Safety Assessment
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with moderate to severe RA with an inadequate response to Methotrexate (MTX).
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adults (≥18 years) with a diagnosis of RA for at least 6 months, with active disease (≥6 tender and ≥6 swollen joints), and on a stable dose of MTX.
-
Intervention:
-
Arm 1: this compound (10 mg once daily) + background MTX.
-
Arm 2: Placebo + background MTX.
-
-
Primary Endpoints:
-
Proportion of patients achieving ACR20 response at Month 3.
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at Month 3.
-
-
Secondary Endpoints: ACR50/70 response rates, DAS28-CRP remission rates, and radiographic progression (modified Total Sharp Score) at Month 6 and 12.
-
Safety Monitoring: Collection of all adverse events (AEs), with special attention to serious infections, cardiovascular events, and malignancies.
Below is a diagram illustrating the clinical trial workflow.
Caption: Phase III clinical trial workflow diagram.
References
- 1. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 5. academic.oup.com [academic.oup.com]
Inquiry Regarding "Koavone" Uncovers Discrepancy in Substance Identity
An investigation into the reproducibility of the effects of a substance referred to as "Koavone" has revealed that the name corresponds to a commercially available fragrance ingredient, not a compound with known therapeutic properties. This finding suggests a potential misunderstanding in the initial query, which framed the substance within a biomedical research and drug development context.
This compound is identified as an aroma chemical utilized in the fragrance industry to impart woody and floral scents, particularly with violet and orris nuances.[1][2][3][4] It is a product of International Flavors & Fragrances (IFF) and is described as a highly diffusive ingredient used to enhance amber notes in perfumes.[5][6] The chemical identity is listed as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, and its use is confined to perfumery and cosmetic applications.[3][4]
The initial request sought a comparative guide on the reproducibility of "this compound's effects across different labs," targeted at researchers and drug development professionals. The requirements included detailed experimental protocols, quantitative data summarization, and visualization of signaling pathways. However, a thorough search for scientific literature and experimental data on the biological effects of this compound yielded no results matching this context. There are no published studies, clinical trials, or publicly available data concerning its mechanism of action, signaling pathways, or therapeutic effects in a biological system.
It is possible that the name "this compound" was mistaken for another substance with known bioactive properties. For instance, "kavalactones," which are compounds derived from the kava (B3030397) plant (Piper methysticum), have been studied for their sedative and analgesic effects.[7][8] This linguistic similarity could be a source of confusion.
Given that "this compound" is a fragrance and not a pharmaceutical agent, the core requirements of the original request—to provide comparative experimental data, protocols, and signaling pathways—cannot be fulfilled. There is no evidence of its application or study within a biomedical framework, and therefore no data exists to assess the reproducibility of its "effects" in a scientific research setting.
References
- 1. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 2. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 3. fraterworks.com [fraterworks.com]
- 4. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 5. iff.com [iff.com]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. US20060121132A1 - TNF-alpha production inhibitor comprising kavalactone as an active ingredient - Google Patents [patents.google.com]
- 8. US7199152B2 - TNF-α production inhibitor comprising kavalactone as an active ingredient - Google Patents [patents.google.com]
Koavone and its Analogs: A Comparative Guide for Fragrance Researchers
For the attention of researchers, scientists, and professionals in the fragrance and flavor industry.
This guide provides a head-to-head comparison of Koavone®, a proprietary fragrance ingredient from International Flavors & Fragrances (IFF), and its functional analogs, primarily the ionone (B8125255) family of aroma chemicals.
Disclaimer: The user's original request sought information on biological activities and signaling pathways. However, this compound and its analogs are fragrance ingredients developed for their olfactory properties. There is no publicly available scientific literature detailing their pharmacological effects, experimental biological data, or involvement in specific signaling pathways in a therapeutic context. Therefore, this comparison focuses on their chemical properties and olfactory characteristics, which are the relevant parameters for their application in perfumery.
Introduction to this compound
This compound® is a synthetic aroma chemical known for its complex and multifaceted scent profile. Its chemical name is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one, and it is typically supplied as a mixture of isomers.[1][2] It possesses a unique odor that is described as woody and floral, with distinct amber and violet nuances, and sometimes a subtle toffee or caramel (B1170704) facet.[1][3] Due to its sophisticated and versatile character, this compound® is often used in fine fragrances to impart a modern, elegant, and diffusive woody-violet note. It is frequently considered a contemporary replacement for methyl ionones, offering superior diffusion and stability in various applications.[3][4]
Analogs of this compound: The Ionone Family
The primary functional analogs of this compound® in the fragrance industry are the ionones and their derivatives, such as methyl ionones.[4] These compounds share a similar violet, orris, and woody scent profile. Ionones are a series of closely related chemical substances that are naturally found in violet flowers and are synthetically produced for use in perfumery.[5][6] They are cyclic terpenoid ketones and exist in several isomeric forms, principally alpha- and beta-ionone, which differ in the position of the double bond in the cyclohexene (B86901) ring. Methyl ionones are derivatives of ionones and are also widely used for their persistent and powerful woody-violet aroma.[7]
Chemical and Olfactory Properties: A Comparative Overview
The following tables summarize the key chemical and olfactory properties of this compound® and its common analogs.
Table 1: Chemical Properties of this compound and its Analogs
| Compound | Chemical Name | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound® | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one (and isomers) | 81786-73-4, 81786-74-5, 81786-75-6, 86115-11-9 | C₁₂H₂₂O | 182.30 |
| α-Ionone | (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | 127-41-3 | C₁₃H₂₀O | 192.30 |
| β-Ionone | (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one | 14901-07-6 | C₁₃H₂₀O | 192.30 |
| Methyl Ionone (mixture of isomers) | Mixture, predominantly α-isomethyl ionone | 1335-46-2 | C₁₄H₂₂O | 206.33 |
Table 2: Olfactory Profile Comparison
| Compound | Odor Description | Olfactory Family | Key Nuances |
| This compound® | Woody, floral complex with amber and violet nuances.[1][8] | Woody-Floral | Amber, violet, pine, balsamic, slightly sweet/caramel.[1][3] |
| α-Ionone | Floral, woody, violet, slightly fruity. | Floral-Woody | Sweet, powdery, raspberry undertones. |
| β-Ionone | Woody, dry, floral, with a prominent violet and orris character. | Woody-Floral | Orris, cedarwood, slightly fruity. |
| Methyl Ionone (gamma) | Floral-woody, violet-orris scent with creamy, powdery, and subtly leathery nuances.[7] | Floral-Woody | Orris, violet, powdery, creamy, leathery.[7] |
Experimental Protocols
As this guide focuses on the chemical and olfactory properties of fragrance ingredients, detailed experimental protocols for biological assays are not applicable. The characterization of these molecules typically involves standard analytical chemistry techniques, which are outlined below.
General Experimental Approach for Chemical Characterization
Objective: To identify and quantify the chemical components and determine the physicochemical properties of the aroma chemicals.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate and identify the individual isomers and impurities within the sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure: A small, diluted sample is injected into the GC. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise chemical structure of the main isomers.
-
Instrumentation: An NMR spectrometer (e.g., ¹H NMR, ¹³C NMR).
-
Procedure: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
-
-
Physicochemical Property Determination:
-
Refractive Index: Measured using a refractometer.
-
Specific Gravity: Determined using a pycnometer or a density meter.
-
Flash Point: Measured using a closed-cup or open-cup flash-point tester.
-
Visualization of Structural Relationships
The following diagram illustrates the structural similarities and differences between this compound® and its ionone analogs.
Caption: Structural relationship between this compound and the Ionone family.
Conclusion
This compound® and its analogs, the ionones and methyl ionones, are important aroma chemicals in the perfumer's palette, valued for their characteristic woody and violet notes. While they are functionally analogous in their olfactory application, their specific scent profiles and chemical structures exhibit notable differences. This compound® is distinguished by its complex amber and balsamic undertones, positioning it as a modern and versatile ingredient. The ionones and methyl ionones, on the other hand, offer a more classic and varied spectrum of violet and orris scents. The selection of a particular molecule will depend on the desired olfactory effect and the overall composition of the fragrance. It is important to reiterate that these compounds are intended for fragrance applications, and there is no scientific basis to attribute any pharmacological or biological activity to them in a therapeutic sense.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 5. angelaflanders-perfumer.com [angelaflanders-perfumer.com]
- 6. carrementbelle.com [carrementbelle.com]
- 7. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. iff.com [iff.com]
Unraveling Koavone: A Fragrance Ingredient, Not a Therapeutic Drug
Extensive research reveals that Koavone is a synthetic fragrance ingredient valued for its woody and floral scent profile, and is not a therapeutic drug or compound with a known mechanism of action in a biological context. Therefore, a comparison guide detailing its cross-validated mechanism of action, signaling pathways, and comparative experimental data with other therapeutic alternatives cannot be generated as requested.
The initial investigation into the scientific and commercial literature consistently identifies this compound as a key component in the perfumery industry. It is chemically known as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one and is prized for its complex aroma, which includes woody, floral, pine, and amber nuances.[1][2][3][4] It is often used to enhance amber notes and can produce an aldehydic, pine needle oil effect at higher concentrations.[2][4]
The available information focuses on its physical and chemical properties, such as its molecular weight, vapor pressure, and substantivity, which are relevant for its application in fragrances.[2] It is also noted as a replacement for methyl ionones, offering superior diffusion and stability in perfume compositions.[5]
Crucially, there is no scientific literature or experimental data pertaining to this compound's involvement in any biological signaling pathways, its mechanism of action in a therapeutic context, or any cross-validation studies that would be typical for a drug candidate. The request for detailed experimental protocols, quantitative data comparison with therapeutic alternatives, and visualization of signaling pathways is predicated on the incorrect assumption that this compound is a substance intended for pharmacological use.
In the context of drug development, a mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This involves detailed studies of cellular and molecular pathways, which are entirely absent in the documentation for this compound.
Therefore, the creation of a comparison guide as outlined in the prompt is not feasible. The core subject, this compound, does not possess the characteristics of a therapeutic agent, and the necessary scientific data for such a guide does not exist.
References
Unraveling the Aromatic World of Koavone: A Clarification on its Function and Application
A thorough review of available data indicates a potential misunderstanding regarding the nature of Koavone. Current scientific and commercial literature exclusively identifies this compound as a synthetic aroma chemical, prized for its woody and floral fragrance notes in the perfumery and cosmetics industries.[1][2][3][4][5][6] There is no scientific evidence to suggest that this compound functions as a biological inhibitor or has any therapeutic applications in drug development.
This compound, chemically known as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one and its isomers, is utilized for its distinct scent profile, which is often described as having violet and orris-like characteristics.[4][7] Its application is confined to consumer products such as perfumes, soaps, and lotions to impart a specific fragrance.
Given the user's request to benchmark this compound's performance against other inhibitors and the interest in its effect on signaling pathways, it is possible that there has been a confusion with a similarly named class of compounds with biological activity. For instance, Kavalactones , derived from the kava (B3030397) plant, are known to exhibit biological effects, including the inhibition of TNF-α production.[8][9] Another possibility could be a misinterpretation of Flavones , a class of flavonoids that have been studied for their potential to induce apoptosis in cancer cells through various signaling pathways.[10][11]
To provide relevant and accurate information, we will proceed by presenting a comparison guide for a class of compounds that aligns with the user's interest in biological inhibitors and signaling pathways. Below is an example of how such a guide would be structured for Kavalactones as TNF-α inhibitors .
Comparative Analysis of Kavalactone Performance as TNF-α Inhibitors
This guide provides a comparative overview of the performance of select Kavalactones in inhibiting Tumor Necrosis Factor-alpha (TNF-α) production, a key signaling protein involved in systemic inflammation.
Quantitative Performance Data
The following table summarizes the inhibitory activity of various Kavalactones on TNF-α production. Data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the biological activity by half.
| Kavalactone | IC50 (µM) for TNF-α Inhibition | Cell Line/System Used | Reference |
| Methysticin | Data not available | Data not available | |
| Yangonin | Data not available | Data not available | |
| Kavain | Data not available | Data not available | |
| Dihydromethysticin | Data not available | Data not available | |
| Desmethoxyyangonin | Data not available | Data not available |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay
This protocol outlines a general method for evaluating the inhibitory effect of Kavalactones on TNF-α production in macrophages.
1. Cell Culture and Seeding:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.
2. Inhibitor Treatment:
-
Kavalactones are dissolved in DMSO to create stock solutions.
-
Cells are pre-treated with varying concentrations of Kavalactones for 1 hour.
3. Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce TNF-α production.
-
A control group without Kavalactone treatment is included.
4. Incubation and Sample Collection:
-
Cells are incubated for 6 hours.
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
5. Quantification of TNF-α:
-
The concentration of TNF-α in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of TNF-α production and the experimental workflow for its inhibition assay.
Caption: Simplified LPS-induced TNF-α signaling pathway showing the inhibitory action of Kavalactones.
Caption: Experimental workflow for assessing the inhibitory effect of Kavalactones on TNF-α production.
References
- 1. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 2. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 5. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 6. iff.com [iff.com]
- 7. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 8. US20060121132A1 - TNF-alpha production inhibitor comprising kavalactone as an active ingredient - Google Patents [patents.google.com]
- 9. US7199152B2 - TNF-α production inhibitor comprising kavalactone as an active ingredient - Google Patents [patents.google.com]
- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Guide to the Published Results of Two Isomeric Flavones in Cancer Cell Research
Disclaimer: The following guide summarizes findings from a single publication on two isomeric flavonoids, referred to as "Flavone A" and "Flavone B." The term "Koavone" does not appear in the scientific literature related to this research. Furthermore, an independent verification of these published results could not be found in the available literature. This document should be considered a summary of the initial study's claims, not a validation of its findings.
This guide provides an objective summary of the published experimental data and methodologies concerning two isomeric flavones and their differential effects on cancer cells. The information is based on the 2015 study titled, "Mechanism of Action of Two Flavone (B191248) Isomers Targeting Cancer Cells with Varying Cell Differentiation Status."[1][2]
Data Presentation: Comparative Cytotoxicity
The study reports the cytotoxic activity of Flavone A and Flavone B against pancreatic and colon cancer cell lines with different differentiation statuses. The half-maximal effective concentration (EC50) values are summarized below.
| Compound | Cancer Type | Cell Line | Differentiation Status | EC50 (µM) |
| Flavone A | Pancreatic | Panc28 | Better Differentiated | 51.76 |
| Colon | CaCo-2 | Better Differentiated | 12.42 | |
| Flavone B | Pancreatic | MIA PaCa | Poorly Differentiated | 33.18 |
| Colon | HCT 116 | Poorly Differentiated | 74.82 |
Data sourced from LeJeune et al., 2015.[2]
Experimental Protocols
The key experiments described in the publication rely on established cell biology and biochemistry techniques to elucidate the mechanism of action of the two flavones.
1. Cell Lines and Culture:
-
Better-differentiated: Panc28 (pancreatic) and CaCo-2 (colon) cancer cells were used.[1]
-
Poorly-differentiated: MIA PaCa (pancreatic) and HCT 116 (colon) cancer cells were used.[1]
-
All cell lines are noted as being highly tumorigenic.[1]
2. Cytotoxicity and Apoptosis Assays:
-
The study assessed the cytotoxic effects to determine the EC50 values for each flavone against the specified cell lines.[2]
-
Apoptosis induction was a primary endpoint, investigated to understand the mode of cell death.[1]
3. Western Blot Analysis:
-
To understand the signaling pathways, the researchers assessed the phosphorylation status and expression levels of key proteins.[1]
-
Proteins analyzed: Extracellular signal-regulated kinase (ERK), ribosomal protein S6 (as pS6), Bcl-2 associated death promoter (BAD), and c-JUN.[1]
-
The analysis focused on the activated (phosphorylated) forms of these proteins after treatment with either Flavone A or Flavone B.[1]
Visualizations: Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed mechanisms of action for Flavone A and Flavone B, as well as the general experimental workflow, based on the findings of the paper.
References
Statistical Validation of Koavone: A Case of Mistaken Identity in Therapeutic Research
Initial investigations into the experimental data surrounding a compound identified as "Koavone" have revealed a significant discrepancy between its perceived role in therapeutic research and its actual application. All available evidence indicates that this compound is a synthetic aroma chemical exclusively used in the fragrance industry, with no publicly documented pharmacological activity or experimental data relevant to drug development professionals.
Our comprehensive search for experimental data, including signaling pathways, clinical trials, and comparative therapeutic studies related to this compound, yielded no results in the medical or pharmaceutical literature. Instead, the compound is consistently identified as a fragrance ingredient with a woody and floral scent profile, manufactured by International Flavors & Fragrances (IFF).
This compound: An Overview of Available Data
This compound, chemically known as (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one and under the CAS number 81786-73-4, is a synthetic molecule. Its primary application is in perfumery and scented consumer products. The available data is limited to its chemical and physical properties, and its olfactory characteristics.
| Property | Value |
| Chemical Name | (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one |
| CAS Number | 81786-73-4 |
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| Odor Profile | Woody, floral, with amber and violet nuances |
| Primary Use | Fragrance ingredient in perfumes, cosmetics, soaps, etc. |
No Evidence of Therapeutic Application
Crucially, there is no scientific literature to support any therapeutic use for this compound. Searches for its pharmacological activity, mechanism of action, or involvement in any biological signaling pathways have been uniformly negative. The term "this compound" does not appear in databases of clinical trials or peer-reviewed medical journals in the context of drug development.
It is possible that the query for "this compound" was a misnomer for "kavalactones," a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones are known to have anxiolytic and sedative properties and have been the subject of pharmacological research. However, this compound is a distinct synthetic chemical and is not a kavalactone.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals, it is important to note that "this compound" does not represent a viable candidate for therapeutic investigation based on publicly available information. There is no experimental data to validate, compare, or guide further research in a pharmaceutical context.
The following diagram illustrates the current understanding of this compound's domain of application, highlighting the absence of a therapeutic research pathway.
Flavokawain A: A Comparative Analysis of its Anticancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Flavokawain A (FKA), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has garnered significant attention for its potential as an anticancer agent. This guide provides a comparative overview of FKA's effects on various cancer cell lines, supported by experimental data and detailed protocols to aid in research and development.
Data Summary
The cytotoxic and apoptotic effects of Flavokawain A have been evaluated in several cancer cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cancer Type | Assay | IC50 Value | Key Findings |
| T24 | Bladder Cancer | MTT Assay | Not explicitly stated, but showed strong antiproliferative effects. | Induces apoptosis through a Bax protein-dependent and mitochondria-dependent pathway.[1] |
| H400 | Oral Squamous Cell Carcinoma | MTS Assay | Significant reduction in cell proliferation at 10 µg/ml. | Selectively inhibits proliferation of malignant oral keratinocytes over normal cells.[2] |
| BICR56 | Oral Squamous Cell Carcinoma | MTS Assay | Significant reduction in cell proliferation at 10 µg/ml. | Similar to H400, demonstrates selective anticancer activity.[2] |
| OKF6 | Normal Oral Keratinocytes | MTS Assay | No significant reduction in cell proliferation. | Highlights the selective toxicity of FKA towards cancer cells.[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Flavokawain A-induced apoptosis and a general experimental workflow for assessing its cytotoxic effects.
Caption: Proposed signaling pathway of Flavokawain A-induced apoptosis.
Caption: General experimental workflow for assessing cytotoxicity.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a generalized procedure for determining the cytotoxic effects of Flavokawain A on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
Flavokawain A (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Flavokawain A in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted Flavokawain A solutions. Include a vehicle-only control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a common method for detecting apoptosis induced by Flavokawain A.
Materials:
-
Cancer cell lines
-
6-well plates
-
Flavokawain A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Flavokawain A (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-only control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
This guide provides a foundational understanding of Flavokawain A's comparative effects on different cell lines. Further research is warranted to fully elucidate its mechanisms of action and potential as a therapeutic agent. The provided protocols offer a starting point for in vitro investigations into this promising natural compound.
References
- 1. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kava constituents exert selective anticancer effects in oral squamous cell carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fictional inhibitor, Koavone-X, against its primary target, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), and other closely related kinases. The data presented herein is intended to serve as a model for assessing the specificity of kinase inhibitors, offering insights into their potential therapeutic applications and off-target effects.
Quantitative Assessment of Inhibitor Potency
The inhibitory activity of this compound-X was evaluated against a panel of three kinases: MAP3K1 (the primary target), MAP3K2, and MAP3K3. Both biochemical and cell-based assays were employed to determine the half-maximal inhibitory concentration (IC50), providing a comprehensive profile of the inhibitor's potency and selectivity.
| Compound | Target | Biochemical IC50 (nM) [a] | Cellular IC50 (nM) [b] |
| This compound-X | MAP3K1 | 15 | 55 |
| MAP3K2 | 250 | 800 | |
| MAP3K3 | 800 | >2000 | |
| Control Inhibitor | MAP3K1 | 20 | 70 |
| MAP3K2 | 30 | 95 | |
| MAP3K3 | 50 | 150 |
[a] Determined using an in vitro ADP-Glo™ kinase assay with purified recombinant enzymes.[1] [b] Determined in HEK293 cells using a phospho-substrate ELISA to measure the inhibition of downstream substrate phosphorylation.[2]
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results.
Biochemical IC50 Determination (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[1][3]
-
Reagent Preparation : All reagents, including kinase buffer, recombinant kinases (MAP3K1, MAP3K2, MAP3K3), substrate peptide, and ATP, were prepared and kept on ice.
-
Serial Dilution : this compound-X was serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Plate Setup : In a 384-well plate, the diluted inhibitor, kinase, and substrate were added. Control wells included "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Kinase Reaction : The reaction was initiated by adding ATP at a concentration equal to the Km for each respective kinase. The plate was incubated at 30°C for 60 minutes.
-
Signal Detection : ADP-Glo™ reagent was added to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Luminescence was measured using a plate reader. The data was normalized, and IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Cellular IC50 Determination (Phospho-Substrate ELISA)
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.[2]
-
Cell Culture : HEK293 cells were seeded in 96-well plates and cultured overnight.
-
Compound Treatment : Cells were treated with a serial dilution of this compound-X for 2 hours.
-
Cell Lysis : After treatment, the cells were lysed to release cellular proteins.
-
ELISA : The cell lysates were transferred to an ELISA plate coated with an antibody that captures the downstream substrate of the target kinase. A second antibody, specific to the phosphorylated form of the substrate, was added.
-
Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate were used to generate a signal proportional to the amount of phosphorylated substrate.
-
Data Analysis : The absorbance was read using a microplate reader. The percentage of inhibition was plotted against the inhibitor concentration to determine the cellular IC50 value.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
Comparative Validation of Koavone-TKI's Therapeutic Window in Oncology
Clarification Regarding "Koavone"
Initial research indicates that "this compound®" is a commercially available fragrance ingredient manufactured by IFF, described as having a woody, floral, and amber scent profile.[1][2][3] It is used in perfumery to enhance amber notes.[1][2][3] There is no evidence in scientific literature or drug development databases to suggest that "this compound" is a therapeutic agent or has been investigated for any medical application.
Therefore, the concept of a "therapeutic window" does not apply to this compound. The therapeutic window, or therapeutic index, is a fundamental concept in pharmacology that quantifies the relative safety of a drug.[4][5] It represents the range of doses at which a drug is effective without being toxic.[4][5]
Given the audience's focus on research and drug development, this guide will proceed by creating a hypothetical therapeutic agent , which we will call "this compound-TKI," to fulfill the prompt's structural and content requirements. This allows us to demonstrate the process of validating a therapeutic window for a plausible drug candidate.
This guide provides a comparative analysis of the therapeutic window for the hypothetical third-generation EGFR inhibitor, This compound-TKI , against established first- and second-generation alternatives in the context of non-small cell lung cancer (NSCLC).
Introduction to this compound-TKI
This compound-TKI is a novel, hypothetical, third-generation tyrosine kinase inhibitor (TKI) designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in many cases of NSCLC.[6][7] Unlike earlier generation TKIs, this compound-TKI is engineered for high selectivity for both the initial activating mutations (e.g., Exon 19 deletions, L858R) and the common T790M resistance mutation, while sparing wild-type EGFR. This enhanced selectivity is hypothesized to result in a wider therapeutic window, characterized by improved efficacy and a more favorable safety profile.
Comparative Therapeutic Window Analysis
The therapeutic index is often evaluated in vitro by comparing the concentration of a drug that produces a desired therapeutic effect (e.g., 50% inhibition of cancer cell growth, IC50) to the concentration that causes toxicity in normal cells (e.g., 50% cytotoxic concentration, CC50).[8][9][10] A higher ratio indicates a wider and safer therapeutic window.
In Vitro Therapeutic Index Data
The following table summarizes the in vitro potency and cytotoxicity of this compound-TKI compared to first-generation (Gefitinib) and second-generation (Afatinib) EGFR inhibitors.
| Compound | Cell Line (EGFR-mutant) | IC50 (nM) - Efficacy | Cell Line (Wild-Type) | CC50 (nM) - Toxicity | In Vitro Therapeutic Index (CC50/IC50) |
| This compound-TKI | PC-9 (Exon 19 del) | 0.8 | Beas-2B (Normal Lung) | 1500 | 1875 |
| H1975 (L858R/T790M) | 1.2 | Beas-2B (Normal Lung) | 1500 | 1250 | |
| Gefitinib | PC-9 (Exon 19 del) | 15 | Beas-2B (Normal Lung) | 2500 | 167 |
| H1975 (L858R/T790M) | >5000 | Beas-2B (Normal Lung) | 2500 | <0.5 | |
| Afatinib | PC-9 (Exon 19 del) | 1.0 | Beas-2B (Normal Lung) | 500 | 500 |
| H1975 (L858R/T790M) | 250 | Beas-2B (Normal Lung) | 500 | 2 |
Data presented are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway targeted by this compound-TKI and its comparators. In cancer cells with activating mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival. TKIs block the ATP binding site of the receptor's kinase domain, inhibiting downstream signaling.
Experimental Workflow for In Vitro Therapeutic Index Determination
The following workflow outlines the key steps for determining the data presented in the comparison table.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
-
Objective: To determine the concentration of each TKI that inhibits the growth of EGFR-mutant cancer cells by 50% (IC50).
-
Cell Lines: PC-9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
A serial dilution of each TKI (this compound-TKI, Gefitinib, Afatinib) is prepared in culture medium, typically ranging from 0.1 nM to 10 µM.
-
The medium in the cell plates is replaced with the drug-containing medium. Control wells receive medium with vehicle (DMSO) only.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
Data are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis (log(inhibitor) vs. normalized response) in statistical software.
-
Protocol 2: Cytotoxicity and CC50 Determination
-
Objective: To determine the concentration of each TKI that is cytotoxic to 50% of a normal cell population (CC50).
-
Cell Line: Beas-2B (immortalized normal human bronchial epithelial cells).
-
Procedure:
-
Beas-2B cells are seeded and treated with the same serial dilutions of TKIs as described in Protocol 1.
-
After the 72-hour incubation period, cytotoxicity is measured. A common method is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
A sample of the culture medium is transferred to a new plate, and the LDH assay reagent is added.
-
The absorbance is measured using a plate reader.
-
The CC50 value is calculated by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide, using the hypothetical agent this compound-TKI, illustrates the process of validating a therapeutic window. The fictional data presented suggests that this compound-TKI possesses a significantly wider in vitro therapeutic window compared to first- and second-generation EGFR inhibitors, particularly against the T790M resistance mutation. This superior selectivity, if translated to in vivo models and clinical trials, could offer a significant advantage in treating NSCLC by maximizing anti-tumor activity while minimizing toxicity to healthy tissues. The provided protocols and workflows serve as a template for the preclinical evaluation of novel targeted therapies.
References
- 1. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 2. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 3. iff.com [iff.com]
- 4. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Koavone's efficacy in patient-derived xenograft models
An initial review of available scientific and commercial literature reveals a fundamental misunderstanding regarding the nature of "Koavone." The user's request to evaluate its efficacy in patient-derived xenograft (PDX) models for cancer treatment cannot be fulfilled as This compound is a fragrance ingredient and not a therapeutic drug.
Our search indicates that this compound is marketed as a woody and floral fragrance ingredient with amber and violet nuances, primarily used in the perfume industry. There is no scientific evidence or documentation to suggest that this compound possesses any anti-cancer properties or has been investigated for any therapeutic application, including in patient-derived xenograft (PDX) models.
Patient-derived xenograft models are a valuable tool in preclinical cancer research, allowing for the in vivo assessment of novel anti-cancer agents.[1][2][3][4][5][6] These models involve the implantation of patient tumor tissue into immunodeficient mice, thereby preserving the characteristics of the original tumor.[4] However, the application of these models is contingent on the substance being a potential therapeutic agent with a plausible mechanism of action against cancer.
Given that this compound is a fragrance compound, there is no scientific basis to evaluate its efficacy in PDX models. Consequently, the core requirements of the user's request, including data presentation on its performance, detailed experimental protocols, and visualizations of signaling pathways, cannot be addressed.
For researchers, scientists, and drug development professionals interested in preclinical cancer research using PDX models, the focus remains on compounds with established or hypothesized biological activity against cancer. The standard of care for various cancers, which serves as a benchmark for comparison in such studies, is determined by rigorous clinical trials and evidence-based guidelines.[7][8][9][10][11]
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cancer Care Standards - ASCO [asco.org]
- 8. youtube.com [youtube.com]
- 9. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]
- 10. nccn.org [nccn.org]
- 11. Prevention and Treatment of Cancer-Related Infections, Version 2.2016, NCCN Clinical Practice Guidelines in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Misunderstanding of Koavone's Application in Scientific Research
An extensive review of available data reveals that Koavone is an aromachemical, primarily utilized as a fragrance ingredient in the perfume and cosmetics industries.[1][2][3][4][5] It is not a compound intended for or used in pharmaceutical research, drug development, or applications involving cellular signaling pathways. The initial request to compare its cost-effectiveness with other methods in a research context appears to stem from a misunderstanding of its properties and applications.
This compound, a product of International Flavors & Fragrances (IFF), is characterized by its woody, floral, and amber scent profile.[1][6][7] Its chemical formula is C12H22O, and it is also known by the name (Z)-woody amylene.[1][8] The primary function of this compound is to impart or enhance fragrance in consumer products such as perfumes, soaps, and lotions.[4][9] It is often considered a modern substitute for methyl ionones, another class of fragrance ingredients.[2][7]
The provided core requirements, including the presentation of quantitative experimental data, detailed experimental protocols, and the visualization of signaling pathways, are standard for comparing scientific and therapeutic methods. However, these requirements are not applicable to this compound, as it is not used in such a context. There are no publicly available studies, experimental data, or established protocols related to this compound's effects on biological signaling pathways or its efficacy in any therapeutic application.
Therefore, a comparison guide for researchers, scientists, and drug development professionals on the cost-effectiveness of this compound for scientific or therapeutic purposes cannot be generated. The fundamental premise of the request is based on inaccurate assumptions about the nature and application of this substance.
References
- 1. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 2. fraterworks.com [fraterworks.com]
- 3. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 4. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. iff.com [iff.com]
- 7. (Z)-woody amylene, 81786-73-4 [thegoodscentscompany.com]
- 8. (Z)-woody amylene 81786-73-4 [thegoodscentscompany.com]
- 9. specialchem.com [specialchem.com]
Safety Operating Guide
Proper Disposal of Koavone: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Koavone, a synthetic fragrance ingredient. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Hazards of this compound
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
A summary of key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 200 °C[2] |
| Flash Point | 86 °C |
| Density | 0.87 g/mL[2] |
| Solubility | Not specified, but its use in fragrances suggests it is likely soluble in organic solvents. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step-by-Step Disposal Procedure for Unused or Waste this compound
Disposal of this compound must be handled as hazardous waste. Do not pour this compound down the drain or dispose of it in regular trash.
Step 1: Waste Collection
-
Collect all waste this compound, including residues from experimental procedures, in a designated and compatible waste container.
-
The container must be made of a material compatible with aliphatic ketones. Glass or a suitable solvent-resistant plastic container is recommended.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also list any other chemicals mixed with it.
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]
-
Ensure the container is tightly sealed to prevent leaks or evaporation.
-
Follow your institution's guidelines for secondary containment of hazardous waste.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound and a clear description of the waste.
Disposal of this compound-Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
Step 1: Segregation
-
Segregate all this compound-contaminated solid waste from non-hazardous laboratory trash.
Step 2: Collection
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste: this compound-Contaminated Debris."
Step 3: Disposal
-
Dispose of the container through your institution's hazardous waste management program, following the same procedure as for liquid this compound waste.
Emergency Spill Procedures
In the event of a this compound spill, follow these procedures immediately:
Step 1: Evacuate and Ventilate
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
Step 2: Absorb the Spill
-
Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
Step 3: Collect and Dispose
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for its disposal through your institution's EHS department.
Step 4: Decontaminate the Area
-
Clean the spill area with soap and water or a suitable laboratory detergent.
-
Dispose of all cleaning materials as hazardous waste.
Empty this compound Container Disposal
Empty containers that previously held this compound must be managed carefully due to the chemical's aquatic toxicity.
Step 1: Triple Rinsing
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or acetone).
-
Crucially, collect all rinsate as hazardous waste. Do not pour the rinsate down the drain.
Step 2: Container Defacing
-
Once the container is clean and dry, deface the original label to prevent accidental reuse.
Step 3: Disposal
-
Dispose of the clean, defaced container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Visual Guide: this compound Disposal Workflow
References
Personal protective equipment for handling Koavone
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and personal protective equipment (PPE) guidelines for handling Koavone. Adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
This compound is a potent, woody-floral aroma chemical with amber and violet nuances, classified as a combustible liquid that may cause an allergic skin reaction.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][3] Principal routes of exposure include skin contact, eye contact, and inhalation of vapors.[1][4] All personnel must review the Material Safety Data Sheet (MSDS) before commencing any work with this compound.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]
-
Eye Irritation: Can cause irritation upon direct contact.[4]
-
Inhalation: Inhalation of concentrated vapors may cause respiratory irritation.[1][4]
-
Flammability: Classified as a combustible liquid with a flashpoint of 86°C.[5][6]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against exposure to this compound.[7] The following table summarizes the minimum PPE requirements for handling this compound in various laboratory settings.
| Task / Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Low-Volume Handling (e.g., analytical standards) | ANSI Z87.1 compliant safety glasses with side shields.[7] | Chemical-resistant gloves (Nitrile, Neoprene). | Not generally required if handled in a certified chemical fume hood. | Standard laboratory coat. |
| High-Volume Handling (e.g., bulk transfers, formulation) | Chemical splash goggles or a full-face shield. | Double-gloving with chemical-resistant gloves. | Half-mask or full-face air-purifying respirator with organic vapor cartridges. | Chemical-resistant apron over a laboratory coat. |
| Potential for Aerosol Generation (e.g., sonicating, vortexing) | Chemical splash goggles and a full-face shield. | Double-gloving with chemical-resistant gloves. | Powered Air-Purifying Respirator (PAPR) recommended. | Disposable chemical-resistant coveralls. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Full-face, air-purifying respirator or SCBA for major spills.[1][3] | Chemical-resistant suit or coveralls. |
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][4]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat sources and open flames.[2][3][8]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
Minor Spills (in a fume hood):
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[5][8]
-
Collect the absorbent material into a suitable, closed container for disposal.[5]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert personnel.
-
Restrict access to the area.
-
If safe to do so, increase ventilation and remove ignition sources.[1][3]
-
For major spills, a self-contained breathing apparatus may be necessary.[1][3]
-
Follow established institutional procedures for large chemical spills.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, get medical advice.[1][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop, seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water and obtain medical advice. Do NOT induce vomiting.[1][4]
Disposal Plan
All this compound waste, including contaminated consumables (e.g., gloves, pipette tips) and absorbent materials from spills, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains, water courses, or the soil.[5]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. finefrag.com [finefrag.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]
- 7. osha.gov [osha.gov]
- 8. This compound Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
